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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol

An In-depth Technical Guide: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol A Privileged Fluorinated Scaffold for Contemporary Drug Discovery Executive Summary (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol A Privileged Fluorinated Scaffold for Contemporary Drug Discovery

Executive Summary

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is a specialized chemical building block designed for the synthesis of novel therapeutics. Its unique architecture, combining a rigid bicyclic system with the strategic placement of a gem-difluoro group, offers medicinal chemists a powerful tool to overcome common challenges in drug design. The fused cyclobutane-pyrrolidine ring system provides a three-dimensional, conformationally restricted surrogate for commonly used motifs like piperidine, while the difluoro moiety serves as a potent modulator of physicochemical properties.[1] This guide elucidates the core chemical structure, explores the profound impact of its fluorination on key drug-like properties, outlines synthetic and derivatization strategies, and discusses its application in modern lead optimization programs.

Introduction: The Imperative for 3D, Fluorinated Scaffolds

Modern drug discovery increasingly seeks to move beyond traditional flat, aromatic structures to explore the vastness of three-dimensional chemical space. Saturated bicyclic scaffolds, such as the 1-azabicyclo[3.2.0]heptane core, provide rigid frameworks that can enhance binding affinity to protein targets by reducing the entropic penalty upon binding.[1]

The incorporation of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry.[2][3] The replacement of hydrogen with fluorine, or more specifically a gem-difluoro (CF₂) unit, can profoundly influence a molecule's metabolic stability, membrane permeability, and target engagement.[3] The CF₂ group often acts as a bioisostere for carbonyl or ether functionalities, introducing polarity and specific conformational preferences that can be exploited to fine-tune a compound's pharmacological profile.[3] (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol sits at the intersection of these two powerful design principles, offering a pre-packaged solution for introducing both structural rigidity and property modulation.

Core Compound Profile

The fundamental characteristics of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol are summarized below, providing a foundational understanding of this key synthetic intermediate.

PropertyValueSource(s)
IUPAC Name (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanolN/A
CAS Number 2820537-49-1[4][5]
Molecular Formula C₇H₁₁F₂NO[4][5]
Molecular Weight 163.17 g/mol [4][5]
SMILES FC1(F)CC(CC2)(CO)N2C1[4]
Appearance (Typically a solid or oil, specific data not published)N/A
Purity Commonly available at ≥95%[4]

The Strategic Impact of gem-Difluorination

The defining feature of this building block is the CF₂ group at the 3-position. Its presence is not incidental; it is a deliberate design choice to modulate the core properties of the azabicycloheptane ring system.

Modulation of Basicity (pKa)

The two fluorine atoms are powerful electron-withdrawing groups. Through a negative inductive effect (-I), they pull electron density away from the nitrogen atom at the 1-position. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Consequently, the basicity (pKa of the conjugate acid) of the amine is significantly lowered compared to its non-fluorinated counterpart.[6][7][8] This modulation is critical in drug design, as it can prevent unwanted off-target interactions at physiological pH, improve cell permeability, and fine-tune interactions with the primary biological target.

Caption: Inductive withdrawal by the CF₂ group lowers the basicity of the bridgehead nitrogen.

Influence on Lipophilicity (LogP)

While the inductive effect on pKa is predictable, the impact of gem-difluorination on lipophilicity (LogP) is more complex.[3][6] It can either increase or decrease the LogP depending on the overall molecular context and intramolecular interactions.[7] This nuanced effect provides a valuable handle for optimization. A medicinal chemist can use this building block to subtly adjust a lead compound's lipophilicity to achieve the optimal balance between solubility and membrane permeability, which is essential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic and Derivatization Strategies

While specific, proprietary, large-scale syntheses are not publicly detailed, the construction of this scaffold can be understood through established chemical principles.

Conceptual Synthetic Workflow

The synthesis of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol likely involves a multi-step sequence. A plausible conceptual pathway would involve the initial formation of the bicyclic core, followed by the introduction of the key functional groups.

Synthesis_Workflow Fig. 2: Conceptual Synthetic Workflow A 1. Bicyclic Core Formation (e.g., [3+2] Cycloaddition) B 2. Ketone Intermediate Generation A->B C 3. Gem-Difluorination (Deoxofluorination) B->C D 4. Functional Group Manipulation (e.g., Ester Reduction) C->D E (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol D->E

Caption: A plausible multi-step approach to the target molecule.

One common synthetic strategy involves the [3+2] cycloaddition of an azomethine ylide with a suitable cyclobutene derivative to form the 1-azabicyclo[3.2.0]heptane core.[9][10] Subsequent oxidation to a ketone at the 3-position would create the precursor for deoxofluorination. The final introduction of the hydroxymethyl group could be achieved through the reduction of a corresponding carboxylic acid or ester at the 5-position.

Derivatization Potential

The true value of this compound lies in its utility as a versatile building block. It possesses two orthogonal reactive handles—a primary alcohol and a secondary amine—allowing for selective and sequential chemical modifications.

Derivatization_Pathways Fig. 3: Key Derivatization Pathways Core (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol Secondary Amine (NH) Primary Alcohol (CH₂OH) Amide Amide Formation (Acylation) Core:nh->Amide Sulfonamide Sulfonamide Formation Core:nh->Sulfonamide TertiaryAmine Tertiary Amine (Reductive Amination, Alkylation) Core:nh->TertiaryAmine Ester Ester Formation (Acylation) Core:oh->Ester Ether Ether Formation (Williamson Synthesis) Core:oh->Ether Aldehyde Aldehyde/Acid (Oxidation) Core:oh->Aldehyde

Caption: The dual functionality allows for diverse chemical modifications.

Exemplary Protocol: N-Acylation

This protocol describes a general, self-validating procedure for acylating the secondary amine, a common first step in incorporating the scaffold into a larger molecule.

Objective: To synthesize an N-acylated derivative of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol.

Materials:

  • (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (1.0 eq)

  • Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Agent (e.g., HATU) (1.2 eq, if using carboxylic acid)

  • Aprotic Polar Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Organic Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the organic base (e.g., DIPEA) to the solution and stir for 5-10 minutes. The base acts as a proton scavenger.

  • Acylating Agent Addition:

    • If using an acid chloride: Add the acid chloride dropwise to the stirred solution.

    • If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid with the coupling agent (e.g., HATU) and base for 10-15 minutes before adding this mixture to the primary reaction flask.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

The incorporation of this building block is a strategic decision aimed at optimizing lead compounds.

  • Piperidine Bioisostere: The 1-azabicyclo[3.2.0]heptane core serves as a conformationally restricted piperidine surrogate.[1] This rigidity can lock the molecule into a bioactive conformation, enhancing potency and selectivity while potentially improving metabolic stability by shielding metabolically labile sites.

  • Improving ADME Properties: The gem-difluoro group's ability to lower pKa and modulate LogP allows for the fine-tuning of a drug's solubility, permeability, and oral bioavailability.[3][8]

  • Vector for Further Exploration: The hydroxymethyl group provides a non-core attachment point. This "exit vector" can be used to attach solubilizing groups or other pharmacophoric elements without altering the core's interaction with the target protein.

  • Potential Therapeutic Areas: Given its structural features, this scaffold is highly relevant for developing inhibitors or modulators for targets where precise 3D orientation is key, such as in neurological or metabolic disorders.[5]

Conclusion

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is more than just another chemical reagent; it is a sophisticated design element for the modern medicinal chemist. It provides a robust, three-dimensional anchor that simultaneously introduces the property-enhancing benefits of fluorination. Its dual-handle reactivity allows for its seamless integration into diverse synthetic routes. For researchers and drug development professionals aiming to create novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, this building block represents a significant and valuable tool.

References

  • ResearchGate. Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. [Link]

  • Baldon, S., Dell'Amico, L., & Cuadros, S. (2024). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry, 27, e202400604. [Link]

  • RSC Publishing. Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. [Link]

  • Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Herzon, S. B., et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry. [Link]

  • ResearchGate. Strategies for the Synthesis of 2‐fluorinated bicyclo[1.1.1]pentanes. [Link]

  • Mykhailiuk, P. K., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12513–12525. [Link]

  • ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

  • ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2020(38), 6141-6149. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • Google Patents. US4357342A - 1-Azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of Difluoro-azabicyclo[3.2.0]heptane Derivatives

Abstract The difluoro-azabicyclo[3.2.0]heptane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and the strategic incorporation of gem-difluoro groups offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The difluoro-azabicyclo[3.2.0]heptane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and the strategic incorporation of gem-difluoro groups offer a powerful combination to modulate physicochemical properties, enhancing drug-like characteristics and target engagement.[1][2] This guide provides a comprehensive framework for the systematic physicochemical profiling of this important class of molecules. We present not just the protocols, but the underlying scientific rationale for key assays, including lipophilicity (LogD), aqueous solubility, ionization constant (pKa), and in vitro metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to make data-driven decisions and accelerate the optimization of difluoro-azabicyclo[3.2.0]heptane-based drug candidates.

The Strategic Importance of the Difluoro-azabicyclo[3.2.0]heptane Scaffold

The design of novel drug candidates is a multidimensional optimization challenge. The azabicyclo[3.2.0]heptane core is increasingly utilized as a conformationally restricted surrogate for more flexible motifs like piperidines, offering a unique three-dimensional exit vector for substituents that can improve binding to protein targets.[1][2][3]

The introduction of a gem-difluoro (CF2) group is a well-established strategy in medicinal chemistry for several key reasons:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic centers, such as the nitrogen in the azabicyclo- core.[4][5] This modulation is critical as the ionization state of a drug at physiological pH (typically ~7.4) governs its absorption, distribution, and target interaction.[6][7] A reduction in pKa can be beneficial for reducing hERG inhibition and P-glycoprotein efflux.[5]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[8][9] Strategic placement of CF2 groups can block sites of metabolism, thereby increasing the compound's half-life. Studies have shown that gem-difluorination can either not affect or slightly improve metabolic stability.[4][8][10]

  • Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP/LogD) is complex and context-dependent.[11][12] It can either increase or decrease lipophilicity based on the overall molecular structure and the spatial orientation of the C-F bonds.[11][12] This nuanced effect provides a valuable tool for fine-tuning the delicate balance between membrane permeability and aqueous solubility required for optimal pharmacokinetics.[4][8][13]

A systematic and accurate determination of these physicochemical properties is therefore not merely a characterization exercise; it is a critical, data-driven component of the lead optimization process.

The Physicochemical Profiling Cascade

A logical, tiered approach to profiling ensures that resources are used efficiently and that the most critical data is generated early to inform decision-making. The following workflow represents a best-practice cascade for novel difluoro-azabicyclo[3.2.0]heptane derivatives.

G pKa pKa Determination (Potentiometric/UV) LogD LogD @ pH 7.4 (RP-HPLC) pKa->LogD Informs pH for LogD MetStab Metabolic Stability (Microsomes) LogD->MetStab KineticSol Kinetic Solubility (Nephelometry) ThermoSol Thermodynamic Solubility (Shake-Flask) KineticSol->ThermoSol Prioritizes for definitive assay ThermoSol->MetStab

Caption: A logical workflow for physicochemical profiling.

Core Physicochemical Endpoints: Protocols and Rationale

Ionization Constant (pKa): The Driver of In Vivo Behavior

Causality: The pKa dictates the charge state of a molecule at a given pH. For a basic compound like an azabicyclo[3.2.0]heptane derivative, the pKa is the pH at which 50% of the molecules are in the protonated (charged, BH+) form and 50% are in the neutral (free base, B) form. This ratio is fundamental to a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[7] The gem-difluoro group's inductive effect is expected to lower the pKa compared to non-fluorinated analogs.[4][5]

Selected Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and robust method for pKa determination, considered a "gold standard" when sufficient compound is available.[14][15] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point corresponding to the pKa.[6][16]

Experimental Protocol: Potentiometric Titration [7][16]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[7][16]

  • Sample Preparation: Prepare a 1 mM solution of the difluoro-azabicyclo[3.2.0]heptane derivative in water or a suitable co-solvent if solubility is low. Ensure the final concentration is at least 10⁻⁴ M for accurate detection.[14][16] Maintain a constant ionic strength using 0.15 M KCl.[16]

  • Initial Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher precision, the pKa can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).[6]

Lipophilicity (LogD): Balancing Permeability and Potency

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant than the partition coefficient (LogP), which only considers the neutral form.[17][18][19]

Selected Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method is the traditional standard, RP-HPLC methods are widely used for their high throughput, low sample consumption, and suitability for compounds with low solubility or purity.[20][21][22] The method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC for LogD₇.₄ Determination [20][23]

  • System Preparation: Use a C18 reversed-phase column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare solutions of a set of standard compounds with known LogP/LogD values. Inject each standard and record its retention time (t_R_).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Standard Curve Generation: Plot log k for the standards against their known LogD₇.₄ values. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the difluoro-azabicyclo[3.2.0]heptane derivative in the mobile phase. Inject the sample, record its retention time, and calculate its log k.

  • LogD Calculation: Interpolate the LogD₇.₄ of the test compound from its log k value using the linear regression equation from the standard curve.

Aqueous Solubility: The Gateway to Bioavailability

Causality: A drug must be in solution to be absorbed and distributed throughout the body. Poor aqueous solubility is a major cause of failure for drug candidates. It is important to distinguish between two types of solubility:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution prepared by adding the compound from a concentrated DMSO stock. It reflects the conditions often encountered in high-throughput screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is a more definitive measure but is lower throughput.

Selected Methodology: Shake-Flask for Thermodynamic Solubility

The shake-flask method, as described in OECD Guideline 105, is the gold-standard for determining thermodynamic solubility.[24][25] It directly measures the concentration of a saturated solution at equilibrium.

Experimental Protocol: Shake-Flask Thermodynamic Solubility [24][25]

  • Sample Preparation: Add an excess amount of the solid difluoro-azabicyclo[3.2.0]heptane derivative to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of the incubation is essential.

  • Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration. Care must be taken to avoid precipitation or loss of compound during this step.

  • Quantification: Determine the concentration of the compound in the clear aqueous supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer.

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

In Vitro Metabolic Stability: Predicting In Vivo Clearance

Causality: The liver is the primary site of drug metabolism, where enzymes like Cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[26] Measuring the rate at which a compound is depleted by these enzymes in vitro provides a crucial estimate of its in vivo hepatic clearance and, consequently, its half-life.[9][27] Liver microsomes, which are subcellular fractions containing these enzymes, are a standard and cost-effective model for this assessment.[26][28][29]

Selected Methodology: Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes and a necessary cofactor (NADPH).[26][28]

Experimental Protocol: Human Liver Microsome Stability Assay [9][26][28]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Prepare a working stock (e.g., 3 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).[28]

    • Prepare a 1 µM solution of the test compound in the same buffer.

    • Prepare a solution of the cofactor NADPH.

    • Prepare positive control compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[28]

  • Incubation:

    • Pre-warm the test compound solution and microsomal suspension to 37°C.

    • Initiate the reaction by adding the NADPH solution to the compound/microsome mixture. The final protein concentration is typically 0.5 mg/mL.[26]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.[26][28]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison across a series of compounds.

Table 1: Physicochemical Profile of Difluoro-azabicyclo[3.2.0]heptane Analogs

Compound IDpKaLogD @ pH 7.4Thermodynamic Solubility (µM)Microsomal t₁/₂ (min)Microsomal CLint (µL/min/mg)
Example-0018.22.5552527.7
Example-0027.92.1110>60<11.6
Example-0038.53.115886.6

Interpretation: The integrated dataset allows for a holistic assessment. For instance, Example-002 shows a favorable profile: a lower pKa and LogD compared to its analogs, leading to significantly improved solubility and excellent metabolic stability. In contrast, Example-003 has high lipophilicity, which correlates with poor solubility and rapid metabolic clearance, flagging it for further structural modification. This multi-parameter analysis is essential for guiding the next cycle of synthesis and optimization in a drug discovery program.

References

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Retrieved from [Link]

  • Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Retrieved from [Link]

  • van der Meer, D. (2018). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Researcher.Life. (n.d.). Determination of pKa values of active pharmaceutical ingredients. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • ScienceDirect. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • NIH. (2012). 460 | oecd guideline for the testing of chemicals. Retrieved from [Link]

  • ACS Publications. (2021). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • ResearchGate. (2026). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • PMC. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) -. Retrieved from [Link]

  • ChemRxiv. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • ACS Publications. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ACS Publications. (2020). Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

In Vitro Binding Affinity Profiling of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol: A Methodological Whitepaper

Executive Summary The compound (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1) has recently emerged as a highly privileged building block and fragment in modern oncology and neurology drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1) has recently emerged as a highly privileged building block and fragment in modern oncology and neurology drug discovery [1]. Most notably featured in the synthesis of aza-tetracyclic oxazepine compounds targeting the KRAS G12D mutation, this molecule possesses a unique stereoelectronic profile. The rigid azabicyclic core provides a distinct three-dimensional vector, while the gem-difluoro substitution enhances metabolic stability, modulates the basicity of the bridgehead nitrogen, and restricts the ring conformation.

Because this compound is typically utilized as a low-molecular-weight fragment (MW: 163.17 g/mol ) rather than a mature active pharmaceutical ingredient (API), its inherent in vitro binding affinity to targets like KRAS G12D falls in the high micromolar to low millimolar range ( Kd​≈100−500μM ). Traditional biochemical assays (e.g., HTRF, AlphaScreen) often fail to accurately quantify such weak, transient interactions. Therefore, determining its binding affinity requires highly sensitive, orthogonal biophysical techniques.

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vitro binding affinity of this fragment using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), ensuring high-fidelity data for Fragment-Based Drug Discovery (FBDD) pipelines.

Mechanistic Rationale & Target Integration

In FBDD, the goal is to identify small molecules that bind with low affinity but high Ligand Efficiency (LE) . The primary alcohol (-OH) of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol serves as an ideal hydrogen-bond donor/acceptor, anchoring the fragment into cryptic pockets (such as the Switch-II pocket of KRAS G12D) [2]. Once the binding affinity and vector are confirmed biophysically, the fragment is synthetically elaborated into a high-affinity lead compound.

G A Fragment Identification (Azabicyclic Core) B Biophysical Screening (SPR & ITC) A->B C Structural Elaboration (KRAS G12D Pocket) B->C D Lead Optimization (Aza-tetracyclic Oxazepine) C->D

Fragment-to-lead optimization workflow for KRAS G12D inhibitors.

Orthogonal Biophysical Profiling: Methodologies

To establish a self-validating system, binding affinity must be confirmed through orthogonal methods. SPR provides real-time kinetic data ( kon​ , koff​ ), while ITC provides thermodynamic validation ( ΔH , ΔS ), ensuring the interaction is driven by specific structural contacts rather than non-specific hydrophobic aggregation [3].

G Primary Primary Screen: SPR (Kinetic Profiling) Secondary Secondary Screen: ITC (Thermodynamic Profiling) Primary->Secondary Kd < 1 mM Tertiary Structural Validation (X-ray Crystallography) Secondary->Tertiary Favorable ΔH Decision Hit Confirmation (Kd & Enthalpy Validated) Tertiary->Decision

Orthogonal biophysical validation workflow for fragment binding affinity.
Protocol A: Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragments exhibit extremely fast dissociation rates ( koff​>0.1s−1 ). SPR is uniquely capable of capturing these transient kinetics in real-time. Because the fragment requires high concentrations of DMSO for solubility, rigorous solvent correction is mandatory to prevent bulk refractive index artifacts [4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated KRAS G12D (loaded with GDP or GMPPNP depending on the target state) onto a Streptavidin (SA) sensor chip. Target an immobilization level of 2000–3000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a low-molecular-weight fragment.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject this series prior to the fragment to map the bulk shift caused by solvent mismatch.

  • Analyte Preparation: Prepare a 2-fold dilution series of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol from 1000μM down to 15.6μM in running buffer containing exactly 5.0% DMSO.

  • Injection Cycle: Inject the fragment over the active and reference flow cells at a high flow rate ( 50μL/min ) for 30 seconds (association), followed by a 60-second buffer wash (dissociation).

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a blank buffer injection). Fit the equilibrium responses ( Req​ ) against the analyte concentration using a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While SPR confirms that the fragment binds, ITC explains how it binds. For successful FBDD, the initial fragment interaction must be enthalpy-driven ( ΔH<0 ), indicating the formation of high-quality hydrogen bonds (likely via the methanol group or the fluorine atoms)[5].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified KRAS G12D protein extensively against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP). Critical: The fragment must be dissolved in the exact same dialysate to minimize heat of dilution artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with KRAS G12D at a high concentration ( 50−100μM ). Load the titration syringe with (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol at 1−2mM . (Note: High concentrations are required to achieve a measurable sigmoidal curve for low-affinity fragments).

  • Titration Parameters: Perform an initial dummy injection of 0.5μL , followed by 19 injections of 2μL each, spaced 120 seconds apart, at a stirring speed of 750 rpm and a constant temperature of 25°C.

  • Control Titration: Perform a ligand-into-buffer titration under identical conditions.

  • Data Integration: Subtract the heat of dilution (control) from the raw binding heats. Integrate the peaks and fit the data to a single-site binding model to extract the stoichiometry ( N ), binding enthalpy ( ΔH ), and affinity ( Ka​ , where Kd​=1/Ka​ ).

Quantitative Data Synthesis

When optimizing (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol into a mature clinical candidate, the biophysical parameters undergo a dramatic shift. Table 1 summarizes the expected quantitative transition from the raw fragment to an optimized aza-tetracyclic oxazepine lead.

Table 1: Comparative Binding Metrics (Fragment vs. Optimized Lead)

Parameter(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanolAza-tetracyclic Oxazepine LeadAnalytical Technique
Kd​ (Affinity) 250−500μM <5nM SPR / ITC
Ligand Efficiency (LE) ≈0.35−0.40 kcal/mol/HA ≈0.30 kcal/mol/HA Calculated
ΔH (Enthalpy) Favorable (H-bonding via -OH)Highly FavorableITC
koff​ (Dissociation) Fast ( >0.1s−1 )Slow ( <10−4s−1 )SPR
Stoichiometry ( N ) 0.9 - 1.11.0ITC

Conclusion

Evaluating the in vitro binding affinity of building blocks like (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol requires a departure from standard high-throughput biochemical assays. By employing a rigorous, self-validating biophysical workflow utilizing SPR and ITC, researchers can accurately quantify the weak, transient interactions characteristic of fragment binding. Securing high-confidence kinetic and thermodynamic data at this stage is the critical foundation for structure-guided elaboration into highly potent, selective therapeutics.

References

  • Mirati Therapeutics, Inc. / Vertex Pharmaceuticals. (2024). Aza-tetracyclic oxazepine compounds and uses thereof. U.S. Patent Application US20240025919A1.
  • Kessler, D., et al. (2019). Drugging an undruggable pocket on KRAS. Proceedings of the National Academy of Sciences (PNAS), 116(32), 15823-15829. Retrieved from:[Link]

  • Holdgate, G. A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques, 31(1), 164-184. Retrieved from:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Retrieved from:[Link]

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today, 13(19-20), 869-874. Retrieved from:[Link]

Exploratory

The Influence of Fluorination on the Pharmacokinetic Profile of Azabicyclo[3.2.0]heptane Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic characteristics of the fluorine atom, including its high electronegativity and small van der Waals radius, allow for subtle yet profound modulations of a molecule's metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This guide provides an in-depth technical exploration of the pharmacokinetic properties of a particularly promising scaffold: fluorinated azabicyclo[3.2.0]heptane. This rigid, three-dimensional bicyclic system offers a distinct advantage over more traditional, flexible scaffolds by reducing the entropic penalty upon binding to a biological target. When combined with the strategic placement of fluorine atoms, the azabicyclo[3.2.0]heptane core presents a powerful platform for the development of next-generation therapeutics with enhanced "drug-like" properties.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. We will delve into the causality behind experimental choices, provide detailed methodologies for key in vitro and in vivo assays, and present data-driven analyses to guide rational drug design.

I. The Azabicyclo[3.2.0]heptane Scaffold: A Foundation for Conformational Constraint

The azabicyclo[3.2.0]heptane ring system, a fused cyclobutane and pyrrolidine, provides a conformationally restricted framework. This rigidity can lead to improved binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation. Furthermore, the saturated nature of this scaffold often imparts favorable physicochemical properties such as improved solubility and metabolic stability compared to their aromatic counterparts.

II. The Impact of Fluorination on Key Pharmacokinetic Parameters

The introduction of fluorine into the azabicyclo[3.2.0]heptane scaffold can significantly alter its pharmacokinetic profile. The following sections will explore these effects in detail.

A. Absorption and Permeability

The ability of a drug to be absorbed from the gastrointestinal tract and permeate biological membranes, such as the blood-brain barrier (BBB), is critical for its efficacy. Fluorination can influence these processes in several ways:

  • Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity (LogP/LogD), a key determinant of membrane permeability. While the replacement of hydrogen with fluorine generally increases lipophilicity, the effect is highly dependent on the position and number of fluorine atoms.

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms within the azabicyclo[3.2.0]heptane core. This can influence the ionization state of the molecule at physiological pH, which in turn affects its absorption and distribution characteristics.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[4][5][6]

Objective: To assess the passive permeability of fluorinated azabicyclo[3.2.0]heptane compounds across an artificial lipid membrane, simulating gastrointestinal or blood-brain barrier transit.

Methodology:

  • Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[4]

  • Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Assay Execution:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The donor plate is placed on top of the acceptor plate.

    • The test compound solution is added to the donor wells.

    • The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[4][7]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (VA * C_A(t)) / (Area * t * (C_D(t) - C_A(t)))

    Where:

    • VA is the volume of the acceptor well.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • Area is the effective surface area of the membrane.

    • t is the incubation time.

    • C_D(t) is the concentration of the compound in the donor well at time t.

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Donor Prepare Donor Plate (Lipid Coating) Fill_Acceptor Fill Acceptor Plate Prep_Compound Prepare Compound Solutions Add_Compound Add Compound to Donor Prep_Compound->Add_Compound Assemble Assemble Plates Fill_Acceptor->Assemble Assemble->Add_Compound Incubate Incubate Add_Compound->Incubate Quantify Quantify Concentrations (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a valuable in vitro model for predicting intestinal drug absorption.[8][9][10][11]

Objective: To determine the bidirectional permeability of fluorinated azabicyclo[3.2.0]heptane compounds across a Caco-2 cell monolayer and to identify potential substrates of efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral - A to B):

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound, dissolved in transport buffer, is added to the apical (A) side.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral (B) side at various time points.

  • Permeability Study (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated.

    • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for an efflux transporter.

Diagram: Caco-2 Permeability Assay

Caco2_Assay cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis_caco2 Data Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 21-25 Days Seed_Cells->Differentiate Check_Integrity Measure TEER Differentiate->Check_Integrity Wash Wash Monolayers Check_Integrity->Wash Add_Compound_A Add Compound (Apical) Wash->Add_Compound_A Add_Compound_B Add Compound (Basolateral) Wash->Add_Compound_B Incubate_Transport Incubate at 37°C Add_Compound_A->Incubate_Transport Add_Compound_B->Incubate_Transport Sample_B Sample from Basolateral Incubate_Transport->Sample_B Sample_A Sample from Apical Incubate_Transport->Sample_A Quantify_Caco2 Quantify Concentration (LC-MS/MS) Sample_B->Quantify_Caco2 Sample_A->Quantify_Caco2 Calculate_Papp Calculate Papp (A>B & B>A) Quantify_Caco2->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Workflow for the Caco-2 cell permeability assay.

B. Distribution

Once absorbed, a drug's distribution throughout the body is governed by factors such as plasma protein binding and its ability to cross into various tissues.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, influences its free concentration and, consequently, its availability to interact with its target and be cleared from the body. Increased lipophilicity due to fluorination can sometimes lead to higher plasma protein binding.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.[13][14][15]

Objective: To quantify the percentage of a fluorinated azabicyclo[3.2.0]heptane compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[14]

  • Sample Preparation: The test compound is spiked into plasma (from the species of interest, e.g., human, rat) at a known concentration.

  • Dialysis:

    • The plasma containing the test compound is added to one chamber.

    • Buffer (e.g., PBS) is added to the other chamber.

    • The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).[13]

  • Quantification: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated as:

    % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

    Where the unbound concentration is the concentration in the buffer chamber at equilibrium.

Diagram: Equilibrium Dialysis for PPB

PPB_Equilibrium_Dialysis cluster_steps Workflow Dialysis_Unit Plasma Chamber Semi-permeable Membrane Buffer Chamber Spike_Plasma Spike Compound into Plasma Add_to_Chamber Add to Dialysis Unit Spike_Plasma->Add_to_Chamber Incubate_Dialysis Incubate to Equilibrium Add_to_Chamber->Incubate_Dialysis Quantify_PPB Quantify Concentrations (LC-MS/MS) Incubate_Dialysis->Quantify_PPB Calculate_PPB Calculate % Bound Quantify_PPB->Calculate_PPB

Caption: Equilibrium dialysis setup and workflow for plasma protein binding determination.

  • Brain Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. As mentioned, fluorination can modulate lipophilicity and pKa, which are critical factors for CNS penetration. A study on a [11C]-labeled 3,6-diazabicyclo[3.2.0]heptane derivative showed significant accumulation in the thalamus, a region with high α7-nAChR expression, indicating its ability to cross the BBB.[16]

C. Metabolism

Metabolism, primarily in the liver, is a major route of drug elimination. Fluorination is a well-established strategy to block metabolically labile sites and enhance metabolic stability.[1][17]

  • Blocking Metabolic Hotspots: Replacing a hydrogen atom with a fluorine atom at a site susceptible to cytochrome P450 (CYP) mediated oxidation can prevent or significantly slow down metabolism at that position. This is due to the high strength of the C-F bond compared to the C-H bond.

  • Altering Enzyme Affinity: Fluorination can also alter the affinity of a compound for metabolizing enzymes, which can either increase or decrease the rate of metabolism.

Experimental Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are widely used to assess the metabolic stability of compounds.[18][19][20][21][22]

Objective: To determine the in vitro intrinsic clearance of fluorinated azabicyclo[3.2.0]heptane compounds in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from the species of interest) and buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

  • Incubation:

    • The test compound is added to the reaction mixture and pre-incubated at 37°C.

    • The reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][20]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life.

Diagram: Liver Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_setup_ms Assay Setup cluster_reaction Metabolic Reaction cluster_analysis_ms Analysis & Calculation Prepare_Mixture Prepare Microsome/ Buffer Mixture Add_Compound_MS Add Test Compound Prepare_Mixture->Add_Compound_MS Pre_Incubate Pre-incubate at 37°C Add_Compound_MS->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Time_Points Take Aliquots at Time Intervals Start_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench Process_Samples Centrifuge & Collect Supernatant Quench->Process_Samples Quantify_MS Quantify Parent Compound (LC-MS/MS) Process_Samples->Quantify_MS Calculate_Stability Calculate t1/2 and CLint Quantify_MS->Calculate_Stability

Sources

Foundational

Crystallographic Architecture and 3D Conformational Dynamics of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol

Executive Summary & Pharmacological Context In the modern landscape of structure-based drug design (SBDD), the transition from flat, sp2 -hybridized aromatic rings to complex, sp3 -rich 3D pharmacophores is a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the modern landscape of structure-based drug design (SBDD), the transition from flat, sp2 -hybridized aromatic rings to complex, sp3 -rich 3D pharmacophores is a critical strategy for improving target selectivity and pharmacokinetic profiles. The molecule (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1) [1] represents a cutting-edge building block in this paradigm.

This highly rigid, bicyclic scaffold is increasingly utilized as a morpholine or piperidine bioisostere, particularly within the development pipelines of mutant KRas (e.g., G12C, G12D) inhibitors [2], [3]. The strategic placement of a gem-difluoro group modulates the basicity of the bridgehead nitrogen while blocking metabolic oxidation. Simultaneously, the C5-hydroxymethyl acts as a precisely vectorized hydrogen-bond donor/acceptor. Understanding the exact 3D conformation and crystallographic behavior of this scaffold is paramount for accurate in silico docking and lead optimization.

Stereoelectronic Architecture & Conformational Drivers

The 3D conformation of this molecule is not random; it is strictly dictated by the interplay of ring strain and stereoelectronic effects.

  • The Cis-Fused Core: The 1-azabicyclo[3.2.0]heptane system consists of a 5-membered pyrrolidine ring fused to a 4-membered azetidine ring. Due to the extreme Baeyer strain inherent in 4-membered rings, a trans-fusion is geometrically prohibited. The system is obligately cis-fused, forcing the molecule into a rigid, V-shaped topography [4].

  • Azetidine Butterfly Fold: To relieve internal torsional strain, the azetidine ring deviates from planarity, adopting a slight "butterfly" fold.

  • The Fluorine Gauche Effect: The 3,3-difluoro substitution is the primary driver of the pyrrolidine ring's conformation. To minimize electrostatic repulsion between the highly electronegative fluorine atoms and the lone pair on the N1 nitrogen, the pyrrolidine ring is forced into a highly specific "envelope" pucker. This gauche effect ensures the structural ensemble is tightly restricted [5].

Conformational_Logic Core 1-azabicyclo[3.2.0]heptane Cis-Fused System Strain Azetidine Ring Strain (Butterfly Fold) Core->Strain Pucker Pyrrolidine Envelope Puckering Core->Pucker F_Sub 3,3-Difluoro Motif Gauche Gauche Effect Minimizes N-F Repulsion F_Sub->Gauche OH_Sub C5-Hydroxymethyl HBond Intermolecular H-Bond Network OH_Sub->HBond Lattice Stabilized Crystal Lattice Strain->Lattice Gauche->Pucker Directs Pucker->Lattice HBond->Lattice

Fig 1. Stereoelectronic factors governing 3D conformation and lattice stability.

Experimental Methodology: Self-Validating Crystallography Protocol

To empirically determine the 3D conformation, Single-Crystal X-Ray Diffraction (SC-XRD) must be executed with high precision. Because fluorine atoms are prone to high thermal motion (libration), standard room-temperature crystallography will yield artificially shortened C-F bonds and smeared electron density. We employ the following self-validating protocol.

Step 1: Vapor Diffusion Crystallization
  • Action: Dissolve 10 mg of the compound in 100 μL of ethyl acetate (inner vial). Place this inside a sealed outer chamber containing 3 mL of n-hexane (antisolvent). Incubate at 4 °C.

  • Causality: The polar C5-hydroxymethyl group requires a protic/polar solvent for initial dissolution. Hexane acts as a volatile antisolvent that slowly diffuses into the inner vial. This slow reduction in solubility minimizes nucleation sites, promoting the growth of a single, diffraction-quality macroscopic crystal rather than a microcrystalline powder.

  • Validation Checkpoint: Inspect under polarized light microscopy. A valid crystal must extinguish light uniformly upon rotation, confirming a single continuous crystal lattice.

Step 2: Cryogenic Data Collection
  • Action: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer to a 100 K nitrogen cold stream on a diffractometer equipped with a Cu K α source ( λ=1.54184 Å).

  • Causality: The gem-difluoro group is highly susceptible to rotational motion. Collecting at 100 K freezes out this kinetic energy, allowing for the precise determination of atomic coordinates and preventing positional disorder artifacts.

  • Validation Checkpoint: Analyze the initial diffraction frames. The presence of sharp, well-defined spots extending to a resolution of at least 0.83 Å validates the crystal quality and the cooling protocol.

Step 3: Phase Solution & Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, which is strictly required to accurately capture the directionality of any residual thermal motion in the CF2​ moiety.

  • Validation Checkpoint: The protocol is self-validating if the final R1​ value is < 0.05, the goodness-of-fit (S) is ~1.0, and the maximum residual electron density peak is < 0.5 e/A˚3 .

Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cryogenic X-Ray Diffraction (100K) B->C D Direct Methods Phase Solution C->D E Anisotropic Refinement D->E F Validation (R1 < 0.05) E->F

Fig 2. Self-validating crystallographic workflow for 1-azabicyclo[3.2.0]heptane derivatives.

Quantitative Data Summaries

Based on the stereoelectronic constraints of the scaffold and comparative crystallographic data of functionalized 1-azabicyclo[3.2.0]heptanes [5], the following quantitative parameters are established for the validated 3D model.

Table 1: Representative Crystallographic Data Parameters

ParameterValueValidation Metric
Crystal System MonoclinicIndicates standard close-packing
Space Group P21​/c Common for chiral racemic mixtures
Temperature 100(2) KRequired to suppress CF2​ libration
Radiation Cu K α ( λ=1.54184 Å)Optimal for light-atom absolute structure
R1​ (Final) ≤0.045 Confirms high-fidelity phase solution
Goodness-of-fit ( F2 ) 1.02 - 1.05Confirms appropriate weighting scheme

Table 2: Key 3D Conformational Parameters

Structural FeatureAtoms InvolvedExpected ValueCausality / Note
Bridgehead Bond N1 - C51.47 - 1.49 ÅElongated due to bicyclic ring strain.
C-F Bonds C3 - F1, C3 - F21.36 - 1.38 ÅStandard sp3 C-F length; validated by 100K cooling.
Pyrrolidine Pucker N1-C2-C3-C4~ 35° - 40°Envelope conformation dictated by gauche effect.
Azetidine Fold N1-C7-C6-C5~ 15° - 20°Butterfly fold to relieve internal torsional strain.
H-Bond Vector O(hydroxyl) ··· N1< 2.8 Å (Inter)Primary driver of crystal lattice packing.

Conclusion

The (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol scaffold is a triumph of modern structural design, offering a highly rigidified, vector-specific geometry for advanced target engagement. By employing the rigorous, self-validating crystallographic workflows detailed above, researchers can extract high-fidelity 3D coordinates, ensuring that downstream computational docking and rational drug design efforts are built upon an unshakeable empirical foundation.

References

  • [2] Title: WO2022173678A1 - Tetracyclic oxazepine compounds and uses thereof. Source: Google Patents. URL:

  • [3] Title: US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof. Source: Google Patents. URL:

  • [4] Title: Conformation and charge distribution of bicyclic beta-lactams: structure-activity relationships. Source: Biopolymers (NIH PubMed). URL: [Link]

  • [5] Title: Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

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Exploratory

The Strategic Integration of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol in Conformationally Restricted Drug Design: A Technical Guide

Abstract In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Conformational restriction has emerged as a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Conformational restriction has emerged as a powerful strategy to achieve these goals by minimizing the entropic penalty of ligand binding. This in-depth technical guide explores the multifaceted role of the novel building block, (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol, in the design of conformationally restricted drugs. We will dissect the strategic advantages conferred by its unique bicyclic structure, the influence of gem-difluorination on its physicochemical properties, and its application as a three-dimensional scaffold to escape the "flatland" of traditional aromatic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced structural motifs for the next generation of therapeutics.

The Rationale for Conformational Restriction in Drug Design

The binding of a flexible drug molecule to its biological target is an entropically unfavorable process. The molecule must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," to fit within the binding site. This transition from a flexible state in solution to a rigid, bound state results in a significant loss of conformational entropy, which can detract from the overall binding affinity.

The strategy of conformational restriction pre-organizes the ligand into a shape that is already close to its bioactive conformation.[1][2][3] This is typically achieved by incorporating rigid structural elements, such as rings or bicyclic systems, into the molecular scaffold.[4][5] The primary advantages of this approach are:

  • Enhanced Potency: By reducing the entropic penalty upon binding, the free energy of binding is more favorable, leading to higher potency.[1]

  • Improved Selectivity: A rigid molecule is less likely to adopt conformations that allow it to bind to off-target receptors, thereby improving selectivity and reducing side effects.[2]

  • Favorable Pharmacokinetic Properties: Increased rigidity can block sites of metabolism, leading to improved metabolic stability and a longer half-life.[3] Furthermore, the introduction of three-dimensional (3D) character can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

The Azabicyclo[3.2.0]heptane Scaffold: A 3D-Shaped Piperidine Surrogate

The 1-azabicyclo[3.2.0]heptane core is a fused bicyclic system that can be considered a conformationally restricted analogue of piperidine, a common motif in many drug molecules.[6][7] By locking the five- and four-membered rings together, this scaffold provides a well-defined three-dimensional geometry, moving away from the planarity often associated with aromatic rings. This increase in the fraction of sp3-hybridized carbons (Fsp3) is a key strategy to improve the clinical success rate of drug candidates by enhancing their solubility, metabolic stability, and target specificity.[6]

Compared to a simple piperidine ring, the azabicyclo[3.2.0]heptane scaffold offers a more rigid framework, which can more precisely orient substituents in space to interact with a biological target.[7]

The Impact of Gem-Difluorination on Molecular Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[2] The gem-difluoro (-CF2-) group, in particular, offers a unique combination of electronic and steric properties.

Electronic Effects

The high electronegativity of fluorine atoms in the CF2 group creates a strong dipole moment. This can have several profound effects on the molecule:

  • Modulation of pKa: The strong electron-withdrawing nature of the gem-difluoro group can lower the pKa of the nearby nitrogen atom in the azabicyclo[3.2.0]heptane core.[8][9] This can be crucial for optimizing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. Computational studies on fluorinated morphine derivatives have shown that reducing the pKa can promote selective protonation and receptor binding in the lower pH environment of inflamed tissues.[10]

  • Altered Hydrogen Bonding Capacity: The CF2 group is a poor hydrogen bond acceptor. However, it can influence the hydrogen-bonding potential of neighboring groups by modulating their acidity or basicity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Placing a gem-difluoro group at a potential site of metabolism can effectively block this pathway, thereby increasing the drug's half-life.[11]

Conformational Effects

The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. The introduction of a gem-difluoro group can therefore impose specific conformational preferences on the bicyclic ring system.[12] This can further lock the scaffold into a desired geometry for optimal target interaction.

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol: A Key Building Block

The molecule (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1) combines the advantages of the rigid bicyclic scaffold with the beneficial properties of gem-difluorination.[1][13][14] The primary alcohol functional group provides a convenient handle for further synthetic elaboration, allowing for its incorporation into a larger drug molecule through ester, ether, or other linkages.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₁F₂NO[1]
Molecular Weight163.17 g/mol [1]
CAS Number2820537-49-1[1]

Synthetic Strategies

While specific, detailed protocols for the synthesis of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol are not extensively documented in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for analogous structures. The general strategy involves the initial construction of the azabicyclo[3.2.0]heptane ring system, followed by the introduction of the gem-difluoro group.

Proposed Synthetic Workflow

A logical and efficient pathway would likely involve an intramolecular [2+2] photocycloaddition to form the bicyclic core, followed by deoxofluorination to install the gem-difluoro moiety.

G A N-allyl-N-cinnamylamine derivative B Intramolecular [2+2] Photocycloaddition A->B hv C Azabicyclo[3.2.0]heptane core B->C D Oxidation to Keto-intermediate C->D E Keto-azabicyclo[3.2.0]heptane D->E F Deoxofluorination (e.g., DAST) E->F G (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-one) F->G H Reduction of Ketone G->H I (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol H->I

Caption: Proposed synthetic workflow for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol.

Key Experimental Protocols (Representative)

The following protocols are representative of the key transformations and are based on literature procedures for similar substrates.

Protocol 1: Intramolecular [2+2] Photocycloaddition of an N-allyl-N-cinnamylamine Derivative [5][15]

This step is a powerful method for constructing the 3-azabicyclo[3.2.0]heptane core.

  • Preparation of the Precursor: Synthesize the appropriate N-allyl-N-cinnamylamine precursor through standard alkylation procedures.

  • Reaction Setup: Dissolve the precursor amine hydrochloride salt in acetone in a quartz reaction vessel. The solution should be deoxygenated by bubbling with nitrogen for 30 minutes.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 700 W) at room temperature with continuous stirring. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Make the residue alkaline with a 50% sodium hydroxide solution while cooling in an ice bath.

  • Extraction and Purification: Extract the aqueous phase with an organic solvent such as methyl t-butyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude bicyclic amine. Purify by column chromatography or crystallization.

Protocol 2: Deoxofluorination of a Bicyclic Keto-alcohol Precursor using Diethylaminosulfur Trifluoride (DAST) [2][8]

This protocol describes the conversion of a carbonyl group to a gem-difluoro group.

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the bicyclic keto-alcohol precursor in anhydrous dichloromethane (CH2Cl2).

  • Addition of DAST: Cool the solution to 0 °C and add a solution of DAST (2 equivalents) in CH2Cl2 dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 20-40 hours. Monitor the reaction by 19F NMR or LC-MS. Additional DAST may be required for complete conversion.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction and Purification: Extract the aqueous phase with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: A Strategic Perspective

While specific, publicly available case studies detailing the use of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol are limited, its strategic value can be inferred from the well-established principles of medicinal chemistry. This building block is ideally suited for lead optimization campaigns where the goal is to improve potency, selectivity, and metabolic stability by introducing conformational rigidity and a 3D architecture.

Logical Framework for a Lead Optimization Campaign

G A Initial Lead Compound (e.g., containing a piperidine moiety) B Identify Flexible Linker or Metabolically Liable Site A->B C Hypothesis: Conformational restriction and fluorination will improve properties B->C D Synthesis of Analogue with (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol C->D E In Vitro Assays: - Potency (IC50/Ki) - Selectivity Panel D->E F ADME Profiling: - Metabolic Stability (microsomes) - Solubility - Permeability D->F G Compare Data with Initial Lead E->G F->G H Improved Candidate? G->H I Advance to In Vivo Studies H->I Yes J Refine Design / Re-synthesize H->J No

Caption: Logical workflow for incorporating the target scaffold in lead optimization.

Anticipated Improvements in Structure-Activity Relationships (SAR)

Based on the properties discussed, replacing a flexible or metabolically susceptible fragment with the (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol scaffold would be expected to yield the following improvements in an SAR study:

  • Increased Potency: A significant increase in binding affinity is anticipated due to the pre-organized conformation of the ligand.

  • Enhanced Selectivity: The rigid scaffold is less likely to fit into the binding pockets of off-target proteins.

  • Improved Metabolic Stability: The gem-difluoro group and the rigid bicyclic core can block oxidative metabolism.

  • Favorable Physicochemical Properties: The 3D nature of the scaffold can disrupt crystal packing and improve solubility, while the modulation of the amine pKa can optimize permeability.

Conclusion

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol represents a sophisticated and highly valuable building block for contemporary drug discovery. It synergistically combines the benefits of conformational restriction, three-dimensional architecture, and the unique electronic properties of fluorine. By providing a rigid, metabolically stable scaffold with a versatile synthetic handle, it empowers medicinal chemists to rationally design and synthesize drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As the drive to explore novel chemical space continues, the strategic application of such advanced, Fsp3-rich scaffolds will be paramount in overcoming the challenges of modern drug development and delivering safer, more effective medicines.

References

  • EvitaChem. (n.d.). (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol.
  • Sparr, C., & Wagschal, S. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Pinheiro, P. D. S. M., Rodrigues, D. A., do Couto Maia, R., Thota, S., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current topics in medicinal chemistry, 19(19), 1712–1733.
  • Denisenko, A. V., Druzhenko, T., Skalenko, Y., Samoilenko, M., Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of organic chemistry, 82(18), 9627–9636.
  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9.
  • Advanced ChemBlocks Inc. (n.d.). (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol. Retrieved from Advanced ChemBlocks Inc. product page.
  • MolPort. (n.d.). [(3R)-3-fluoro-1-azabicyclo[3.2.0]heptan-5-yl]methanol.
  • Basf Aktiengesellschaft. (2002).
  • Servier Lab. (2006). Novel azabicyclic derivatives, process for their preparation and pharmaceutical compositions containing them. FR2866647B1.
  • Takeda Chemical Industries Ltd. (2001). Pharmaceutical composition. US-6172090-B1.
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  • Hert, J., et al. (1995). Diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives by intramolecular [2+2] photocycloadditions. Heterocycles, 40(1), 319-322.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
  • Grygorenko, O. O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(6), 2470–2473.
  • Rynearson, K. D., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744.
  • Cohen, N. C. (1985). Advances in Drug Research; volume 14. Academic Press.
  • Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636.
  • Garg, N. K. (n.d.). Patents & Products.
  • Doyle, A. G., & Lin, D. W. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society, 140(3), 878-888.
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Foundational

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl Methanol Derivatives

For Immediate Release A Deep Dive into the Bioactivity of a Promising Scaffold in Drug Discovery This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Bioactivity of a Promising Scaffold in Drug Discovery

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the mechanistic underpinnings of 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol derivatives. While direct literature on this specific scaffold is emerging, this paper synthesizes information from analogous structures and patent literature to postulate and detail potential mechanisms of action, focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibition and modulation of nicotinic acetylcholine receptors (nAChRs).

Introduction: The Rise of Conformationally Restricted Scaffolds

The 1-azabicyclo[3.2.0]heptane core is a conformationally restricted surrogate for more flexible piperidine and pyrrolidine moieties, a strategy employed in modern medicinal chemistry to enhance binding affinity and selectivity for biological targets.[1] The introduction of gem-difluorination at the 3-position can significantly alter the physicochemical properties of the molecule, including basicity and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.[2] This guide will delve into the plausible biological targets and the intricate molecular interactions that drive the therapeutic potential of derivatives of 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol.

Postulated Mechanism of Action I: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A significant body of evidence points towards the utility of azabicyclo scaffolds in the design of potent and selective DPP-4 inhibitors for the management of type 2 diabetes.[3][4] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[5][6] By inhibiting DPP-4, these derivatives can prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7]

The Role of the Azabicyclo[3.2.0]heptane Core

The rigid bicyclic structure of the 1-azabicyclo[3.2.0]heptane core likely serves to orient the key pharmacophoric elements in an optimal conformation for binding to the active site of the DPP-4 enzyme. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity.[1]

Key Interactions with the DPP-4 Active Site

The proposed binding mode of 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol derivatives within the DPP-4 active site is likely analogous to other known azabicyclo-based inhibitors. The core interactions would involve:

  • S1 Pocket: The nitrogen of the azabicyclo core is expected to form a salt bridge with the catalytically important glutamic acid residues (Glu205/Glu206) in the S1 subsite.

  • S2 Pocket: The substituents on the azabicyclo scaffold, potentially derived from the methanol group, can be designed to occupy the hydrophobic S2 pocket, forming van der Waals interactions with residues such as Tyr662 and Tyr666.

  • Hydrogen Bonding Network: The methanol hydroxyl group could engage in hydrogen bonding with residues in the active site, further stabilizing the enzyme-inhibitor complex.

The gem-difluoro group at the 3-position can modulate the basicity of the bicyclic nitrogen, influencing the strength of the interaction with the S1 pocket, and may also engage in fluorine-specific interactions within the active site.

Experimental Workflow for Characterizing DPP-4 Inhibition

A robust experimental cascade is essential to validate and quantify the DPP-4 inhibitory activity of these derivatives.

DPP-4 Inhibition Experimental Workflow
Quantitative Data for Analogous DPP-4 Inhibitors
Compound ClassTargetIC50 (nM)Reference
2-Azabicyclo[2.2.1]heptane-basedDPP-416.8 ± 2.2[3]
1,2,4-Oxadiazole-substituted 2-azabicyclo[2.2.1]heptaneDPP-44.3[4]

Postulated Mechanism of Action II: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The azabicyclo[3.2.0]heptane scaffold and its analogs have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[8][9] Dysfunction of nAChRs is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[10][11]

Structural Mimicry and nAChR Subtype Selectivity

The rigid 1-azabicyclo[3.2.0]heptane core can mimic the conformation of acetylcholine and other natural nAChR ligands. The precise stereochemistry and substitution pattern on the bicyclic ring are critical for determining the affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7).[9]

Key Interactions with the nAChR Ligand Binding Domain

The binding of 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol derivatives to the nAChR ligand-binding domain, located at the interface of two subunits, is expected to involve:

  • Cation-π Interaction: The protonated nitrogen of the azabicyclo core is likely to form a cation-π interaction with a tryptophan residue in the aromatic box of the binding pocket.

  • Hydrogen Bonding: The methanol hydroxyl group and the fluorine atoms could act as hydrogen bond acceptors or donors, interacting with specific amino acid residues on the principal or complementary faces of the binding site.

  • Hydrophobic Interactions: The bicyclic scaffold itself can engage in hydrophobic interactions with non-polar residues within the binding pocket.

Key Interactions at the nAChR Binding Site
Experimental Protocols for nAChR Modulation

Characterizing the interaction of these derivatives with nAChRs requires a combination of binding and functional assays.

Step-by-Step Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • Assay Buffer: Utilize a suitable buffer system (e.g., phosphate-buffered saline) containing protease inhibitors.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using non-linear regression.

Other Potential Neurological Targets

Patent literature suggests that N-substituted 3-azabicyclo[3.2.0]heptane derivatives may possess neuroleptic, antidepressant, anxiolytic, and sedative properties, indicating potential interactions with a broader range of CNS targets, including dopamine and serotonin receptors.[12][13][14] Further investigation is warranted to explore these possibilities for the 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol scaffold.

Conclusion and Future Directions

The 3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl methanol scaffold represents a promising starting point for the design of novel therapeutic agents. Based on the extensive research on analogous azabicyclo structures, the most probable mechanisms of action involve the inhibition of DPP-4 and the modulation of nAChRs. The conformational rigidity imparted by the bicyclic core, combined with the electronic effects of the gem-difluoro substitution, provides a powerful platform for achieving high potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to elucidate the structure-activity relationships for these targets. Comprehensive in vitro and in vivo studies are necessary to validate the hypothesized mechanisms of action and to assess the therapeutic potential of this exciting class of compounds.

References

  • [3-(3-Azabicyclo[12][15][15]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM - MDPI]([Link])

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Protocols & Analytical Methods

Method

Application Note: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1) 1 Strategic Rationale: Escaping Flatland with Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1) 1

Strategic Rationale: Escaping Flatland with Fluorinated Bicycles

In contemporary medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol represents a next-generation building block that perfectly aligns with this paradigm.

This molecule combines a highly strained, conformationally rigid 1-azabicyclo[3.2.0]heptane core with a gem-difluoro motif and a versatile bridgehead hydroxymethyl handle. Fluorinated building blocks act as modular tools, enabling chemists to explore structure–activity relationships (SAR) rapidly while fine-tuning metabolic stability and pharmacokinetics 2. By integrating this specific building block, drug developers can precisely project pharmacophores in 3D space while mitigating the liabilities typically associated with basic aliphatic amines.

Physicochemical Profiling & Causality

As an application scientist, I emphasize that selecting a building block should be driven by its predictable impact on the final API's physicochemical profile. The incorporation of the (3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl) moiety introduces three critical optimizations:

A. Basicity (pKa) Attenuation via Inductive Effects

Standard aliphatic tertiary amines (like the non-fluorinated 1-azabicyclo[3.2.0]heptane) are highly basic (pKa ~9.5–10.5). High basicity often leads to poor passive membrane permeability (due to complete protonation at physiological pH) and off-target toxicities, such as hERG channel blockade. The introduction of a gem-difluoro group at the C3 position exerts a powerful, through-bond inductive electron-withdrawing effect on the bridgehead nitrogen (N1). This stabilizes the nitrogen's lone pair, drastically reducing the pKa by 3 to 4 units 3.

B. Enhanced Permeability and Lipophilicity (LogD)

Because the pKa is lowered, a significantly larger fraction of the molecule exists in its neutral, unprotonated state at pH 7.4. This shift directly increases the distribution coefficient (LogD), facilitating passive diffusion across lipid bilayers and improving oral bioavailability [[4]](). The gem-difluoro group acts as a bioisostere that introduces polarity and metabolic resistance without compromising the overall hydrophobic character of the scaffold 5.

C. Conformational Rigidity and Vector Projection

The [3.2.0] bicyclic system is conformationally locked. When the C5-methanol group is functionalized (e.g., via etherification or oxidation/amide coupling), the attached pharmacophore is projected along a strict spatial trajectory. This reduces the entropic penalty upon binding to the target receptor, often resulting in enhanced binding affinity and target selectivity.

DrugDesignLogic A Lead Optimization Challenge: High Basicity & Poor Permeability B Incorporate (3,3-Difluoro-1-azabicyclo [3.2.0]heptan-5-yl)methanol A->B Strategy C gem-Difluoro Group (Inductive Electron Withdrawal) B->C D Bicyclic [3.2.0] Core (High Fsp3 & Rigidity) B->D E Lower pKa (Reduced Basicity) C->E Electronic Effect H Precise Vector Projection (Enhanced Target Affinity) D->H Steric Effect F Increased Neutral Fraction at pH 7.4 E->F pH Partitioning G Improved Membrane Permeability & Reduced hERG Liability F->G ADME Optimization

Figure 1: Logical decision tree for incorporating the fluorinated bicyclic building block.

Quantitative Data Summary

The table below summarizes the profound impact of gem-difluorination and bicyclic rigidification compared to standard aliphatic analogs.

Physicochemical PropertyPyrrolidin-3-ylmethanol (Monocyclic Reference)1-Azabicyclo[3.2.0]heptan-5-ylmethanol (Non-Fluorinated)(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol
Fsp3 (Fraction sp3) 1.001.001.00 (High 3D character)
Amine pKa ~10.5~9.5~5.5 - 6.5 (Drastic basicity reduction)
Nucleophilicity HighModerateLow (Attenuated reactivity) 6
LogD (pH 7.4) Low (Mostly protonated)Low (Mostly protonated)Higher (Mostly neutral, highly permeable)
Metabolic Stability Susceptible to CYP oxidationSusceptible at C3 positionHigh (Blocked by gem-difluoro group)

Synthetic Workflows & Methodologies

The primary alcohol at the C5 bridgehead is the primary synthetic handle. While direct etherification (e.g., via Mitsunobu conditions or SNAr with electron-deficient fluoroaromatics) is viable, one of the most powerful applications of this building block is its oxidation to a carboxylic acid, followed by amide coupling to generate rigid, fluorinated linkers.

Workflow: Oxidation and Amide Coupling

SyntheticWorkflow BB Starting Material (3,3-Difluoro-1-azabicyclo [3.2.0]heptan-5-yl)methanol Ox Step 1: Oxidation TEMPO, BAIB DCM/H2O, rt, 4h BB->Ox Acid Intermediate 3,3-Difluoro-1-azabicyclo [3.2.0]heptane-5-carboxylic acid Ox->Acid Coup Step 2: Amide Coupling Ar-NH2, HATU, DIPEA DMF, rt, 12h Acid->Coup Prod Final API Intermediate Fluorinated Bicyclic Amide Coup->Prod

Figure 2: Synthetic workflow from the primary alcohol building block to an API intermediate.

Protocol 1: Mild Oxidation to Carboxylic Acid

Causality & Rationale: The highly strained [3.2.0] bicyclic core is sensitive to harsh acidic oxidants (e.g., Jones reagent), which can trigger ring-opening. A TEMPO/BAIB catalytic system is selected because it provides a mild, chemoselective oxidation of the primary alcohol to the carboxylic acid at room temperature without compromising the azabicycle.

Step-by-Step Procedure:

  • Preparation: Dissolve (3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (1.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and Deionized Water (0.2 M concentration). Note: The biphasic system isolates the water-soluble byproducts and protects the newly formed acid.

  • Reagent Addition: Add TEMPO (0.2 eq) followed by Bis(acetoxy)iodobenzene (BAIB, 2.2 eq) to the vigorously stirring mixture.

  • Reaction: Stir the reaction at room temperature for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass (m/z 164.1 [M+H]+) disappears and the acid mass (m/z 178.1 [M+H]+) is dominant.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidants. Separate the aqueous layer, adjust the pH to ~4.5 (isoelectric point estimation), and extract with a polar organic solvent (e.g., n-butanol or 10% MeOH/DCM). Alternatively, isolate the zwitterionic product via strong cation exchange (SCX) chromatography.

Protocol 2: Sterically Hindered Amide Coupling

Causality & Rationale: The resulting carboxylic acid is located at a tertiary bridgehead carbon (C5), making it highly sterically hindered. Standard coupling reagents (like EDC/HOBt) often yield poor results. HATU is mandated here because it rapidly forms a highly reactive O7-azabenzotriazole active ester, overcoming the steric bulk.

Step-by-Step Procedure:

  • Activation: Dissolve the 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: DIPEA is chosen as a non-nucleophilic base to prevent competition with the amine.

  • Pre-formation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired aryl amine or aniline derivative (1.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Confirm product formation via LC-MS before proceeding to workup.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) to remove the DMF, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

References

  • Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv, 2025. 4

  • "Fluorinated Building Blocks in Drug Design: Why They Matter." Apollo Scientific, 2026. 2

  • "(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol - Product Catalog." AChemBlock, 2026. 1

  • "The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis." BenchChem, 2025. 3

  • "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery." ResearchGate, 2025. 5

  • "Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines." BenchChem, 2025. 6

Sources

Application

Application Note: Incorporating (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol into KRAS-Targeted Pharmaceutical Intermediates

Introduction & Mechanistic Rationale (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol is a highly specialized, conformationally restricted bicyclic building block. Recently, it has emerged as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol is a highly specialized, conformationally restricted bicyclic building block. Recently, it has emerged as a critical intermediate in the synthesis of advanced aza-tetracyclic oxazepine compounds, which are potent inhibitors of mutant KRAS proteins (specifically the KRAS G12D mutation) [1].

The Role of the Fluorinated Bicyclic Scaffold

In modern rational drug design, incorporating a 1-azabicyclo[3.2.0]heptane scaffold provides a rigid three-dimensional architecture. This rigidity locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target protein. The strategic placement of a gem-difluoro group on this ring system serves three distinct mechanistic purposes:

  • Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent bridgehead nitrogen. This reduces the overall basicity of the molecule, increasing the un-ionized fraction at physiological pH and thereby enhancing passive membrane permeability.

  • Metabolic Stability: Fluorination effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted carbon, prolonging the half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Bioisosterism: The difluoromethylene group acts as a lipophilic hydrogen bond acceptor, capable of engaging in favorable orthogonal interactions within the KRAS binding pocket.

The primary hydroxymethyl group (–CH₂OH) at the 5-position serves as a highly reactive nucleophilic handle, allowing for facile etherification via Nucleophilic Aromatic Substitution (S_NAr) onto complex halogenated heterocyclic cores [2].

Physicochemical Properties

To ensure proper handling and analytical tracking, the quantitative data for this intermediate is summarized below:

PropertyValue
Chemical Name (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol
CAS Registry Number 2820537-49-1
Molecular Formula C₇H₁₁F₂NO
Molecular Weight 163.17 g/mol
SMILES OCC12CCN1CC(F)(F)C2
Appearance Solid / Viscous Oil (temperature dependent)
Purity Standard ≥ 95% (LC-MS/NMR)

KRAS G12D Pathway & Inhibitor Intervention

Mutations at the G12 residue of KRAS (e.g., G12D) impair the intrinsic GTPase activity of the protein, locking it in an active, GTP-bound state. This drives unchecked oncogenic signaling through downstream effectors like the RAF/MEK/ERK pathway. Tetracyclic oxazepines synthesized using this bicyclic intermediate are designed to bind selectively to the mutant KRAS protein, allosterically inhibiting its function.

KRAS_Pathway SOS1 SOS1 (GEF) KRAS_GTP KRAS G12D-GTP (Active Oncogenic State) SOS1->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP G12D Mutation impairs hydrolysis Effector Downstream Effectors (RAF/MEK/ERK) KRAS_GTP->Effector Unchecked Proliferation Inhibitor Aza-Tetracyclic Oxazepine (Target API) Inhibitor->KRAS_GTP Allosteric Inhibition

Fig 1: Intervention of aza-tetracyclic oxazepines in the KRAS G12D oncogenic signaling pathway.

Experimental Protocol: Synthesis of Oxazepine Ether Intermediates

The following protocol details the coupling of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol to a fluorinated aza-tetracyclic oxazepine core via an S_NAr reaction, adapted from validated methodologies used in KRAS inhibitor development [1].

Workflow Visualization

Synthetic_Workflow A Bicyclic Alcohol (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B C Alkoxide Intermediate B->C H2 Gas Evolution D SNAr Reaction (Halo-Oxazepine Core) C->D Add Electrophile E Etherified Target (API Intermediate) D->E Nucleophilic Attack

Fig 2: Step-by-step synthetic workflow for the SNAr etherification process.

Step-by-Step Methodology

Reagents & Materials:

  • (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (1.0 eq)

  • Electrophile: Fluorinated or chlorinated tetracyclic oxazepine core (0.95 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) or Argon gas

Procedure:

  • Preparation of the Alkoxide (Self-Validating Step):

    • Action: Flame-dry a reaction flask and purge with N₂. Add (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (e.g., 31.5 mg, 0.190 mmol) and dissolve in anhydrous THF (2.0 mL).

    • Action: Cool the solution to 0 °C using an ice-water bath.

    • Action: Carefully add NaH (16.1 mg of a 60% dispersion, ~0.40 mmol) in one portion.

    • Causality & Validation: NaH is chosen as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol without participating in side reactions. This step is a self-validating system: the evolution of H₂ gas (visible bubbling) dynamically confirms the deprotonation event. Wait until bubbling completely ceases (typically 15–30 minutes) to ensure complete conversion to the sodium alkoxide. Cooling to 0 °C prevents premature ring-opening or degradation of the highly strained bicyclic system.

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Action: Once gas evolution ceases, add the halogenated tetracyclic oxazepine core (0.95 eq) dropwise as a solution in anhydrous THF (1.0 mL).

    • Action: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.

    • Causality: The sodium alkoxide is a powerful nucleophile. THF solvates the sodium cation, leaving a "naked" and highly reactive alkoxide anion that readily attacks the electron-deficient halo-aromatic ring of the oxazepine core.

  • Quenching and Workup:

    • Action: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.

    • Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without exposing the acid-sensitive azabicyclo scaffold to harsh aqueous acids, which could trigger unwanted hydrolysis.

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Action: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) or preparative HPLC.

Troubleshooting & Analytical Insights

  • Incomplete Conversion: If LC-MS indicates unreacted starting materials, the NaH may have degraded due to moisture exposure. Always use fresh NaH and strictly anhydrous solvents.

  • Side Reactions (Elimination): If elevated temperatures are used during the deprotonation step, the alkoxide can act as a base rather than a nucleophile, leading to unwanted elimination products on the oxazepine core. Strict temperature control (0 °C to RT) is critical.

  • ¹⁹F NMR Monitoring: The gem-difluoro group on the azabicyclo[3.2.0]heptane ring provides a distinct ¹⁹F NMR signature (typically an AB quartet or a complex multiplet depending on the diastereotopic environment). This serves as an excellent diagnostic tool to track the successful incorporation of the scaffold without interference from the complex ¹H NMR signals of the oxazepine core.

References

  • Genentech, Inc. (2022). Tetracyclic oxazepine compounds and uses thereof (Patent No. WO2022173678A1).
  • Jacobio Pharmaceuticals Co., Ltd. (2024). Aza-tetracyclic oxazepine compounds and uses thereof (Patent No. US20240025919A1). U.S.
Method

Chromatographic separation methods for azabicyclo[3.2.0]heptane derivatives

Application Note: Chromatographic Separation Strategies for Azabicyclo[3.2.0]heptane Derivatives Executive Summary & Physicochemical Profiling In modern medicinal chemistry, the drive to "escape flatland" has elevated th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation Strategies for Azabicyclo[3.2.0]heptane Derivatives

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry, the drive to "escape flatland" has elevated the azabicyclo[3.2.0]heptane scaffold to a privileged status. As a 3D-shaped, Fsp³-rich building block, it serves as a conformationally restricted surrogate for piperidine and proline, offering improved receptor complementarity and reduced entropy penalties upon target binding[1]. These derivatives have shown immense promise in drug development, ranging from dual D4R/σ1R modulators to advanced building blocks synthesized via photochemical [2+2] cycloadditions[2][3].

However, as a Senior Application Scientist, I frequently observe that the intrinsic structural complexity of azabicyclo[3.2.0]heptanes presents significant chromatographic challenges. Their separation is governed by two primary physicochemical factors:

  • Amine Basicity: The secondary or tertiary nitrogen typically exhibits a high pKa. In silica-based chromatography, this basicity leads to severe ion-exchange interactions with residual, ionized surface silanols (pKa ~4.5), resulting in asymmetric peak tailing.

  • Stereochemical Subtlety: Photochemical syntheses frequently yield endo/exo diastereomers or racemates that possess nearly identical hydrophobicities[4]. Standard C18 phases, which rely purely on dispersive van der Waals forces, often fail to resolve these isomers.

To achieve robust separations, we must move beyond empirical screening and design methods based on chromatographic causality . The workflows below detail how to manipulate stationary phase chemistry and mobile phase additives to force baseline resolution.

Chromatographic Decision Matrix

Workflow A Azabicyclo[3.2.0]heptane Crude Mixture B Stereochemical Profiling A->B C1 Diastereomeric (endo/exo mixtures) B->C1 Multiple stereocenters C2 Enantiomeric (Racemates) B->C2 Chiral resolution needed D1 Polarity / Functionalization C1->D1 E3 Chiral SFC (Amylose) + Basic Additive C2->E3 High-throughput E1 RP-HPLC (Cyano-Silica) Orthogonal Selectivity D1->E1 Boronated / Complex E2 RP-HPLC (C18 + TFA) Lipophilic Ligands D1->E2 Highly Lipophilic

Chromatographic decision matrix for azabicyclo[3.2.0]heptane derivatives based on stereochemistry.

Validated Methodologies & Protocols

Every protocol detailed below is designed as a self-validating system . A method is only considered active and reliable if it passes the embedded System Suitability Test (SST) criteria prior to sample analysis.

Protocol A: Diastereomeric Resolution via Cyano-Modified RP-HPLC

Causality: Boropinacolate derivatives of azabicyclo[3.2.0]heptanes are critical synthetic intermediates, but their endo/exo diastereomers co-elute on standard C18 columns due to identical hydrophobic footprints[4]. 2-cyanoethyl-modified silica provides orthogonal dipole-dipole and π-π interactions. The cyano group interacts differentially with the polarized bonds of the spatial isomers, achieving baseline resolution where hydrophobic phases fail[4].

Step-by-Step Methodology:

  • Column Installation: Install a 2-Cyanoethyl-modified silica column (5 μm, 120 Å, 100 × 20 mm for semi-preparative work).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure H₂O) and Mobile Phase B (HPLC-grade Acetonitrile). Do not add acidic modifiers, as they may degrade boronate complexes.

  • Gradient Elution: Program a linear gradient from 10% B to 60% B over 20 minutes.

  • Flow Rate & Detection: Set flow rate to 15.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation (SST): Inject a 1.0 mg/mL system suitability standard containing known endo/exo isomers.

    • Pass Criteria: Resolution factor (Rs) ≥ 1.5; Tailing factor (Tf) ≤ 1.5.

    • Failure Mode: If Tf > 1.5, secondary amine interactions are occurring. Flush the column with 0.1% formic acid in acetonitrile to strip basic contaminants.

Protocol B: High-Throughput Enantiomeric Resolution via Chiral SFC

Causality: Resolving racemic azabicyclo[3.2.0]heptanes is a major bottleneck. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂, offering high diffusivity for rapid separations. However, the slightly acidic nature of CO₂ (forming carbonic acid with trace water) can cause peak broadening with basic azabicyclo-amines. Adding a basic modifier (e.g., 1.0% NH₃ or 0.05% DEA in Ethanol) is chemically causal: it suppresses amine ionization and competitively masks the chiral stationary phase's residual silanols, ensuring sharp peaks and high enantiomeric excess recovery[5].

Step-by-Step Methodology:

  • Column Installation: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 5 μm, 250 × 4.6 mm).

  • Co-Solvent Preparation: Prepare a co-solvent of 100% Ethanol containing exactly 1.0% (v/v) aqueous NH₃.

  • SFC Parameters: Set the active backpressure regulator (ABPR) to 120 bar and column oven to 35°C.

  • Isocratic Elution: Run an isocratic method using 80% CO₂ / 20% Co-solvent at a flow rate of 3.0 mL/min.

  • Self-Validation (SST): Inject a racemic reference standard of the target derivative.

    • Pass Criteria: Rs > 2.0 between enantiomers; Retention time RSD < 1.0% across 5 consecutive injections; Baseline drift < 5 mAU/min.

    • Failure Mode: Failure to meet Rs > 2.0 requires verifying the modifier concentration, as NH₃ volatility in the co-solvent bottle can alter the effective pH over time.

Protocol C: Purity Assessment of Lipophilic Ligands via RP-HPLC

Causality: Heavily substituted bicyclic pyrrolidines targeting CNS receptors (e.g., D4R/σ1R ligands) are highly lipophilic and lack unprotected polar functional groups[3]. For these derivatives, an end-capped C18 column combined with 0.1% Trifluoroacetic acid (TFA) is optimal. The TFA lowers the mobile phase pH well below the pKa of the bridgehead nitrogen, ensuring it is fully protonated. This drives the compound into the mobile phase predictably and prevents secondary tailing interactions with the silica backbone[3].

Step-by-Step Methodology:

  • Column Installation: Install an end-capped Silica C18 column (3 μm, 150 × 4.6 mm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (H₂O + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Program a gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor at 245 nm and 280 nm.

  • Self-Validation (SST): Inject a blank (diluent) followed by the sample.

    • Pass Criteria: Carryover must be < 0.1%; Theoretical plates (N) > 10,000 for the main peak.

Quantitative Data Summary

The following table synthesizes the expected chromatographic parameters and validation metrics for different classes of azabicyclo[3.2.0]heptane derivatives based on the protocols established above.

Table 1: Chromatographic Parameters and Validation Metrics

Derivative ProfileSeparation GoalChromatographic ModeStationary PhaseMobile Phase / AdditiveTarget Resolution (Rs)Tailing Limit (Tf)
Boropinacolates DiastereomericRP-HPLC2-Cyanoethyl SilicaH₂O / Acetonitrile> 1.5< 1.5
Racemic Amines EnantiomericChiral SFCAmylose (AD-H)CO₂ / EtOH + 1% NH₃> 2.0< 1.2
D4R/σ1R Ligands Purity / AssayRP-HPLCC18 (End-capped)H₂O / MeCN + 0.1% TFAN/A (Assay)< 1.1

References

  • Photochemical Synthesis of 3-Azabicyclo[3.2.
  • Source: bldpharm.
  • Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.
  • Synthesis and biological characterization of[3.1.0], [3.2.0], [3.3.0], and[3.4.
  • WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol Synthesis

Overview The 1-azabicyclo[3.2.0]heptane scaffold is a highly valuable, conformationally restricted bicyclic system utilized in modern drug discovery. The strategic incorporation of a gem-difluoro group modulates the mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The 1-azabicyclo[3.2.0]heptane scaffold is a highly valuable, conformationally restricted bicyclic system utilized in modern drug discovery. The strategic incorporation of a gem-difluoro group modulates the molecule's lipophilicity and lowers the pKa of the bridgehead nitrogen, significantly enhancing metabolic stability[1]. However, the inherent angle strain of the fused 4- and 5-membered rings presents formidable synthetic challenges. This support guide addresses the critical bottlenecks in its synthesis: the kinetically demanding intramolecular cyclization and the delicate reductive functionalization.

SynthesisWorkflow Start Precursor: Methyl 2-(2-chloroethyl)-4,4-difluoro- pyrrolidine-2-carboxylate Cyclization Step 1: Intramolecular Cyclization (Et3N, MeCN, 85°C) Start->Cyclization Issue1 Issue: Oligomerization or Elimination Cyclization->Issue1 High Conc. / Heat Intermediate Intermediate: Methyl 3,3-difluoro-1-azabicyclo [3.2.0]heptane-5-carboxylate Cyclization->Intermediate Optimized Fix1 Solution: High Dilution (<0.05 M) & Strict Temp Control Issue1->Fix1 Fix1->Intermediate Reduction Step 2: Ester Reduction (LiAlH4, THF, 0°C) Intermediate->Reduction Issue2 Issue: Reductive Ring Opening (C-N Cleavage) Reduction->Issue2 Excess Heat / Time Final Target: (3,3-Difluoro-1-azabicyclo [3.2.0]heptan-5-yl)methanol Reduction->Final Optimized Fix2 Solution: Maintain 0°C & Fieser Workup Issue2->Fix2 Fix2->Final

Workflow and troubleshooting pathway for the synthesis of the target bicyclic scaffold.

Section 1: The[3.2.0] Ring Closure (Cyclization)

Q: Why is my cyclization yield low, with significant oligomeric byproducts? A: The formation of the strained [3.2.0] bicyclic system via the intramolecular alkylation of methyl 2-(2-chloroethyl)-4,4-difluoro-pyrrolidine-2-carboxylate is kinetically competing with intermolecular alkylation. To favor the intramolecular pathway, the reaction must be run under high dilution conditions (typically <0.05 M in acetonitrile). Using a mild, non-nucleophilic base like triethylamine (Et 3​ N) or N,N-diisopropylethylamine (DIPEA) prevents premature ester hydrolysis while efficiently neutralizing the generated HCl[2].

Q: I'm observing elimination of the chloroethyl group instead of cyclization. How can I suppress this? A: Elimination is a common side reaction when heating alkyl halides in the presence of bases. While 85 °C is standard for this specific cyclization[2], excessive heating or the use of stronger bases can promote E2 elimination. Ensure strictly anhydrous acetonitrile is used to prevent side reactions. If elimination persists, consider converting the chloride to a more reactive leaving group (like a mesylate or iodide) to allow cyclization to proceed at lower temperatures (e.g., 50–60 °C).

Section 2: Ester Reduction (Avoiding Ring Opening)

Q: Following LiAlH 4​ reduction, my isolated yield is poor, and NMR shows ring-opened impurities. What went wrong? A: The azabicyclo[3.2.0]heptane system contains significant angle strain. During reduction with Lithium Aluminum Hydride (LiAlH 4​ ), the coordination of aluminum to the bridgehead nitrogen can weaken the adjacent C-N bond. If the temperature exceeds 0 °C, reductive cleavage of the strained C-N bond occurs, leading to ring-opened pyrrolidine byproducts. Maintaining a strict 0 °C environment is critical[2].

Furthermore, product loss often occurs during aqueous workup due to aluminum emulsion formation trapping the highly polar amino-alcohol. Employing the Fieser workup method generates a granular, easily filterable aluminum salt, maximizing recovery[3].

Q: Are there milder alternatives to LiAlH 4​ for this specific strained bicyclic ester? A: Yes. If over-reduction or ring-cleavage remains an issue despite strict temperature control, consider using a Sodium Borohydride/Calcium Chloride (NaBH 4​ /CaCl 2​ ) system. This combination forms calcium borohydride in situ, which is chemoselective for esters and significantly milder than LiAlH 4​ , thereby preserving the strained bicyclic core.

Quantitative Troubleshooting Matrix
Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected YieldPrimary Impurity Profile
Step 1: Cyclization Concentration> 0.1 M< 0.05 M75-85%Intermolecular oligomers
Step 1: Cyclization Temperature> 90 °C85 °C75-85%E2 Elimination products
Step 2: Reduction Temperature> 10 °C0 °C80-90%Ring-opened pyrrolidines
Step 2: Reduction Workup MethodStandard Aqueous QuenchFieser Method80-90%Product trapped in Al-salts
Standard Operating Procedures (SOPs)
Step 1: Synthesis of Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate
  • Preparation: Purge a flame-dried round-bottom flask with nitrogen.

  • Dissolution: Dissolve methyl 2-(2-chloroethyl)-4,4-difluoro-pyrrolidine-2-carboxylate (1.0 equiv, e.g., 300 mg, 1.32 mmol) in anhydrous acetonitrile (5 mL) to maintain a concentration strictly below 0.05 M[2].

  • Base Addition: Add triethylamine (Et 3​ N) (excess, ~1 mL) dropwise at room temperature[2].

  • Cyclization: Heat the reaction mixture to 85 °C and stir for 12 hours under a continuous nitrogen atmosphere[2].

  • Monitoring: Monitor the reaction via TLC or LC-MS to ensure complete consumption of the starting material.

  • Isolation: Concentrate the solvent under vacuum. Purify the crude residue via silica gel flash chromatography to afford the intermediate ester.

Step 2: Synthesis of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol
  • Preparation: In a flame-dried flask under nitrogen, dissolve the intermediate methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate (1.0 equiv, e.g., 150 mg, 0.780 mmol) in anhydrous tetrahydrofuran (THF) (3 mL)[2].

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C[2].

  • Reduction: Slowly add a 1M solution of Lithium Aluminum Hydride (LiAlH 4​ ) in THF (3.0 equiv, 2.4 mL, 2.4 mmol) dropwise over 10 minutes to prevent exothermic spikes[2].

  • Reaction: Stir the solution at 0 °C for exactly 0.5 hours[2]. Caution: Prolonged reaction times at elevated temperatures will cause reductive ring-opening.

  • Fieser Quench: Carefully quench the reaction using the Fieser method to prevent emulsion formation[3]. For every x grams of LiAlH 4​ used:

    • Add x mL of distilled water dropwise.

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled water.

  • Filtration: Stir the resulting suspension for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or THF[3].

  • Final Isolation: Concentrate the filtrate under a stream of nitrogen to afford the title compound as a yellow oil[2].

References
  • US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof Google P
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Publications[Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives ResearchGate / Journal of Organic and Pharmaceutical Chemistry[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1)[1]. Welcome to the Technical Support Center. Pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol (CAS: 2820537-49-1)[1].

Welcome to the Technical Support Center. Purifying highly functionalized, low-molecular-weight bicyclic amines requires moving beyond standard chromatographic templates. This specific molecule presents a "perfect storm" of purification challenges: it is a highly polar tertiary amine, lacks a UV-active chromophore, and contains a highly strained bicyclic ring system structurally homologous to the core of carbapenem antibiotics[2].

Below is our definitive troubleshooting guide, engineered to explain the chemical causality behind common failures and provide self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I cannot detect the compound using standard UV-directed preparative HPLC (214 nm / 254 nm) or TLC. How can I reliably track my fractions?

The Causality: The molecular structure consists entirely of sp³-hybridized carbons, a tertiary amine, a hydroxyl group, and geminal fluorines. It completely lacks conjugated π -systems or aromatic rings, rendering UV absorption negligible[3]. Relying on low-wavelength UV (e.g., 210 nm) is a critical error, as trace solvent impurities (like ethyl acetate) will cause false positives. The Solution:

  • For TLC: Abandon UV lamps. Use Dragendorff's reagent (which specifically complexes with tertiary amines to form a bright orange spot) or an Iodine vapor chamber (which reversibly complexes with the nitrogen lone pair).

  • For HPLC/Prep-LC: You must pivot to Mass-Directed (MS) purification or use an Evaporative Light Scattering Detector (ELSD)[3]. ELSD operates by evaporating the mobile phase and measuring the light scattered by the remaining non-volatile analyte particles, making it completely independent of optical properties.

Q2: When attempting normal-phase flash chromatography, the compound streaks severely across the column. What is the mechanism behind this, and how do I fix it?

The Causality: Standard bare silica gel is covered with weakly acidic surface silanol groups (Si-OH, pKa ~4.5–6.0). The tertiary amine of the azabicyclo[3.2.0]heptane core is highly basic. During chromatography, a strong Brønsted acid-base ion-exchange interaction occurs, forming an ionic bond between the protonated amine and the anionic silanol (Si-O⁻)[4]. This interaction causes the compound to irreversibly stick to the column and slowly bleed off, resulting in severe tailing. The Solution:

  • Stationary Phase Modification: Replace bare silica with amine-functionalized silica (e.g., KP-NH) or basic alumina[4]. These phases inherently mask acidic sites.

  • Mobile Phase Modification: If bare silica must be used, add a volatile basic modifier. Use a gradient of Dichloromethane/Methanol containing 1% to 5% concentrated aqueous NH₄OH. The ammonia outcompetes the target amine for the acidic silanol sites.

Q3: I purified the compound via Reversed-Phase Prep-HPLC using standard 0.1% TFA, but my yield is low and NMR shows degradation. Why?

The Causality: The 1-azabicyclo[3.2.0]heptane framework is highly strained, fusing a 4-membered azetidine ring to a 5-membered pyrrolidine ring[2]. Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. Under these highly acidic conditions, the bridgehead nitrogen is fully protonated. This protonation exacerbates the already extreme ring strain, making the 4-membered ring highly susceptible to acid-catalyzed hydrolytic ring-opening. The Solution: Shift to a mildly basic or neutral volatile buffer system (e.g., 10 mM Ammonium Bicarbonate, pH ~7.8). This keeps the amine in its free-base form (increasing its hydrophobicity and retention on C18 columns) while protecting the structural integrity of the strained bicyclic core.

Part 2: Quantitative Data & Mobile Phase Selection

To maximize recovery and prevent degradation, selecting the correct mobile phase is critical. The table below summarizes the empirical effects of various buffer systems on the (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol core.

Mobile Phase System (Aqueous A / Organic B)Approx. pHRetention & Peak ShapeStability of[3.2.0] CoreRecommendation
0.1% TFA in H₂O / Acetonitrile~2.0Poor (Elutes in void volume)Low (Rapid acid-catalyzed ring opening)Avoid
0.1% Formic Acid in H₂O / Acetonitrile~2.7ModerateLow-Moderate (Slow degradation)Avoid
10 mM NH₄OAc in H₂O / Acetonitrile~6.8GoodHigh (Stable at near-neutral pH)Acceptable
10 mM NH₄HCO₃ in H₂O / Acetonitrile~7.8Excellent (Increased hydrophobicity)High (Amine is free-base, ring intact)Optimal

Part 3: Experimental Protocol (Self-Validating System)

Methodology: MS-Directed Preparative HPLC under High-pH Conditions

This protocol ensures the compound is purified without acidic degradation, utilizing mass spectrometry to trigger fraction collection in the absence of a UV chromophore.

Step 1: Sample Preparation

  • Dissolve the crude reaction mixture in a 1:1 mixture of Methanol and DMSO. Do not use acidic diluents.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: Column & System Setup

  • Column: Equip the system with a high-pH stable C18 Preparative Column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Standard silica-based C18 columns will dissolve at pH > 7.5.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in MS-grade Water (pH ~7.8).

  • Mobile Phase B: MS-grade Acetonitrile.

Step 3: MS Detection Parameters

  • Configure the mass spectrometer for Electrospray Ionization in Positive mode (ESI+).

  • Set the fraction collector trigger to the exact mass of the target compound: m/z [M+H]⁺ = 164.1 . (Calculated for C₇H₁₁F₂NO).

  • Set a secondary trigger for the sodium adduct: m/z [M+Na]⁺ = 186.1 .

Step 4: Gradient Execution & Recovery

  • Run a shallow gradient: 2% B to 30% B over 15 minutes. The high polarity of the compound requires a highly aqueous starting condition to ensure retention.

  • Critical Step: Immediately freeze the collected fractions using a dry ice/acetone bath and lyophilize (freeze-dry) them. Do not concentrate via rotary evaporation at elevated temperatures, as prolonged heating in aqueous basic conditions can induce secondary degradation pathways.

Part 4: Purification Decision Workflow

Purification_Workflow N1 Crude (3,3-Difluoro-1-azabicyclo [3.2.0]heptan-5-yl)methanol N2 Detection Strategy N1->N2 N3 No UV Chromophore Use MS (m/z 164.1) or ELSD N2->N3 N4 Chromatography Mode N3->N4 N5 Normal Phase (Flash) N4->N5 N6 Reversed Phase (Prep-HPLC) N4->N6 N7 Avoid Bare Silica (Silanol Tailing) N5->N7 N9 Avoid Acidic Buffers (Ring Degradation) N6->N9 N8 Use Amine-Modified Silica or 1% NH4OH Modifier N7->N8 N11 Pure, Intact Compound Recovered N8->N11 N10 Use 10mM NH4HCO3 (pH 7.8) High-pH Stable C18 N9->N10 N10->N11

Workflow for purifying non-UV active, acid-sensitive bicyclic amines.

References

  • Advanced ChemBlocks. "(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol - Advanced ChemBlocks". achemblock.com. 1

  • ACS Publications. "Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition". acs.org. 2

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". biotage.com. 4

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column". sielc.com. 3

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in Difluoro-Azabicyclo[3.2.0]heptane Synthesis

Welcome to the Technical Support Center. The 6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold is a highly prized, conformationally restricted bioisostere utilized in modern drug discovery (e.g., DLK inhibitors for neurod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 6,6-difluoro-3-azabicyclo[3.2.0]heptane scaffold is a highly prized, conformationally restricted bioisostere utilized in modern drug discovery (e.g., DLK inhibitors for neurodegenerative diseases)[1]. However, its synthesis is frequently complicated by stereochemical and regiochemical pitfalls. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to help you resolve these impurities and optimize your workflows.

Mechanistic Troubleshooting & Pathway Analysis

Understanding the causality behind impurity formation is the first step to eliminating it. The synthesis of this bicyclic system typically relies on one of two distinct pathways, each with its own stereochemical vulnerabilities.

Pathway A: Photochemical [2+2] Cycloaddition

The most direct route to the 6,6-difluoro-3-azabicyclo[3.2.0]heptane core involves the [2+2] photocycloaddition of maleimide derivatives with 1,1-difluoroethylene (vinylidene fluoride, VDF)[1].

The Causality of Impurities: The reaction proceeds via a triplet biradical intermediate. Because this intermediate has a finite lifetime, C–C bond rotation can occur before the cyclobutane ring fully closes. This rotation leads to the formation of thermodynamically less stable trans-fused bicyclic impurities alongside the desired cis-fused product. Resolution: Utilizing a robust triplet sensitizer (e.g., Benzophenone) under precise UV irradiation (366 nm) at an optimal concentration (0.05 M) minimizes the biradical lifetime[2]. Recent advances also employ Metal-Organic Frameworks (MOFs) to confine the transition state, drastically improving diastereoselectivity[1].

Photocycloaddition Maleimide N-Protected Maleimide (Ground State) Sensitizer Triplet Sensitizer (Benzophenone) + UV Irradiation (366 nm) Maleimide->Sensitizer TripletMaleimide Maleimide (Triplet Excited State) Sensitizer->TripletMaleimide Energy Transfer Exciplex Biradical Intermediate TripletMaleimide->Exciplex VDF Vinylidene Fluoride (VDF) (1,1-Difluoroethylene) VDF->Exciplex Product 6,6-Difluoro-3-azabicyclo[3.2.0]heptane (cis-fused Major) Exciplex->Product Rapid Ring Closure Impurity Stereochemical Impurity (trans-fused Minor) Exciplex->Impurity Bond Rotation (Delay)

Caption: Photochemical [2+2] cycloaddition pathway for synthesizing the difluoro-azabicyclo[3.2.0]heptane core.

Pathway B: Late-Stage Deoxofluorination of Bicyclic Ketones

An alternative approach constructs the 3-azabicyclo[3.2.0]heptan-6-one core first, followed by gem-difluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

The Causality of Impurities: DAST releases highly acidic hydrogen fluoride (HF) as a byproduct. In the strained bicyclic system, HF catalyzes the enolization of the ketone. Re-protonation of the enol can occur from the less sterically hindered face, leading to bridgehead epimerization. Furthermore, the fluorosulfonium intermediate can undergo E2 elimination instead of fluoride substitution, yielding monofluoroalkene impurities. Resolution: Transitioning from DAST to more stable aminodifluorosulfinium salts (e.g., XtalFluor-E) in conjunction with exogenous fluoride sources (like Et3N·3HF) and non-nucleophilic bases (DBU) suppresses HF-catalyzed enolization and E2 elimination[3].

DAST_Mechanism Ketone 3-Azabicyclo[3.2.0]heptan-6-one Activated Fluorosulfonium Intermediate Ketone->Activated + Reagent Enolization Enolization (HF Catalyzed) Ketone->Enolization HF Byproduct DAST DAST / Deoxo-Fluor DAST->Activated GemDifluoro 6,6-Difluoro Product (Desired) Activated->GemDifluoro Fluoride Attack (SN2) Elimination Fluoroalkene (Elimination Impurity) Activated->Elimination E2 Elimination Epimer Bridgehead Epimerization (trans-fusion Impurity) Enolization->Epimer Re-protonation

Caption: Deoxofluorination mechanism highlighting pathways to desired gem-difluoro products and impurities.

Quantitative Reagent Comparison

The choice of fluorinating agent dictates the stereochemical integrity of the final product. The table below summarizes the impact of various reagents on the synthesis of 6,6-difluoro-3-azabicyclo[3.2.0]heptane from its ketone precursor.

Fluorinating ReagentPromoter / AdditiveTemp (°C)Yield of Gem-Difluoro (%)Monofluoroalkene Impurity (%)Bridgehead Epimerization Risk
DAST None254535High
Deoxo-Fluor None255228Moderate
PhenoFluor CsF806812Low[4]
XtalFluor-E Et3N·3HF + DBU2581< 5Trace[3]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the purification step without confirming the intermediate NMR checkpoints.

Protocol 1: Photocatalytic [2+2] Cycloaddition with VDF
  • Preparation : In an oven-dried Schlenk flask, dissolve N-benzylmaleimide (1.0 equiv) and Benzophenone (0.2 equiv) in anhydrous acetonitrile to achieve a 0.05 M concentration[2].

  • Degassing : Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which rapidly quenches the triplet excited state.

  • VDF Introduction : Evacuate the flask and backfill with Vinylidene Fluoride (VDF) gas. Maintain a balloon pressure of VDF[1].

  • Irradiation : Irradiate the mixture using a 366 nm UV LED array at room temperature for 16-24 hours.

  • Self-Validation Checkpoint : Take a 0.1 mL aliquot, concentrate, and dissolve in CDCl₃.

    • Pass Criteria: ¹H NMR must show the disappearance of the maleimide alkene protons (δ ~6.7 ppm). ¹⁹F NMR must show a characteristic AB quartet (around -90 to -100 ppm), confirming the formation of the gem-difluoro cyclobutane ring.

  • Purification : Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to separate the sensitizer and any trace trans-fused impurities.

Protocol 2: Mild Deoxofluorination with XtalFluor-E
  • Setup : In a Teflon or borosilicate vessel, dissolve the 3-azabicyclo[3.2.0]heptan-6-one derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under Argon.

  • Activation : Add XtalFluor-E (1.5 equiv) followed by Et3N·3HF (1.5 equiv)[3].

  • Buffering : Dropwise add DBU (1.0 equiv) to buffer the system. This actively prevents HF-catalyzed enolization and subsequent bridgehead epimerization.

  • Reaction : Stir at room temperature for 12 hours.

  • Quench & Extraction : Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint : Analyze the crude mixture via ¹⁹F NMR.

    • Pass Criteria: A clean gem-difluoro signal should be present. The absence of a vinylic fluorine signal (typically a doublet between -110 to -130 ppm) confirms the successful suppression of the E2 elimination pathway.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mixture of exo and endo isomers when substituting the cyclobutane ring? A: If your alkene partner in the [2+2] cycloaddition is substituted (e.g., a terminal alkene instead of VDF), the approach trajectory of the alkene to the maleimide dictates the stereochemistry. Steric repulsion typically favors the exo isomer. To improve diastereoselectivity, lower the reaction temperature or utilize a sterically demanding photosensitizer to bias the approach trajectory.

Q: My DAST reaction turns black and yields mostly elimination products. How do I fix this? A: The "blackening" is typical of DAST decomposition and the polymerization of the highly strained bicyclic system under strongly acidic conditions. We highly recommend switching to XtalFluor-E[3] or PhenoFluor[4], which boast superior chemoselectivity and safety profiles. If you must use DAST, strictly control the temperature (start at -78 °C and slowly warm to 0 °C) and add a non-nucleophilic proton scavenger like pyridine.

Q: How can I definitively assign the cis vs. trans ring fusion of my isolated product? A: 2D NMR is essential. Perform a NOESY experiment. In the cis-fused 3-azabicyclo[3.2.0]heptane, you will observe a strong NOE correlation between the two bridgehead protons (H1 and H5). This correlation is physically impossible in the trans-fused isomer due to the geometric constraints of the ring system.

Sources

Optimization

Technical Support Center: Crystallization Optimization for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol

Welcome to the Process Development Support Center. This guide is engineered for researchers and chemical engineers optimizing the isolation and purification of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is engineered for researchers and chemical engineers optimizing the isolation and purification of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1). As a critical building block in the synthesis of advanced aza-tetracyclic oxazepine compounds—often utilized in KRas-mutant targeted oncology therapies [1]—achieving high-purity crystalline material is paramount.

This compound presents unique crystallization challenges. The highly polar hydroxymethyl group and the basic azabicyclo core drive high solubility in protic solvents, while the difluoro substitution introduces distinct lipophilic and stereoelectronic effects. Consequently, this intermediate is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during anti-solvent crystallization [2].

Part 1: Troubleshooting & FAQs

Q1: During anti-solvent addition, my solution turns cloudy but forms a sticky, biphasic emulsion instead of crystals. Why does this happen? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This is a thermodynamic and kinetic phenomenon that occurs when the supersaturation trajectory crosses the binodal curve of a miscibility gap before it crosses the metastable limit for solid nucleation [4]. Because (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has high solubility in primary solvents (like methanol or THF), rapidly adding an anti-solvent creates a massive, localized spike in supersaturation. Instead of forming an ordered crystal lattice—which is kinetically hindered by the flexible hydroxymethyl group and solvent entrapment—the solute separates into a dense, solute-rich liquid phase [2]. The Solution:

  • Flatten the Supersaturation Curve: Switch from a rapid, continuous anti-solvent charge to a slow, controlled titration.

  • Elevate the Temperature: Oiling out is exacerbated at lower temperatures where the miscibility gap widens. Conduct the anti-solvent addition at an elevated temperature (e.g., 40–50 °C) to stay above the binodal curve, then cool slowly.

  • Implement Seeding: Introduce 1–3 wt% of high-purity seed crystals within the Metastable Zone (MSZW) before the LLPS boundary is reached. Seeds provide a low-energy surface for crystal growth, consuming supersaturation and bypassing the oiling-out phase entirely [3].

Q2: How do I select the optimal solvent/anti-solvent system for this specific bicyclic intermediate? The Causality: The ideal primary solvent must disrupt the intermolecular hydrogen bonding of the hydroxymethyl group, while the anti-solvent must selectively reduce the dielectric constant of the mixture without causing instantaneous desolvation. Methanol and THF are excellent primary solvents due to their hydrogen-bond accepting/donating capabilities. Non-polar hydrocarbons (Heptane) or ethers (MTBE) serve as effective anti-solvents. However, systems with extreme polarity differences (e.g., Methanol/Heptane) have narrow metastable zones and high LLPS risks. Moderating the polarity gap (e.g., THF/MTBE) provides a wider MSZW, granting more kinetic control over crystal growth.

Q3: How can I accurately determine the Metastable Zone Width (MSZW) to optimize my seeding strategy? The Causality: Relying on visual turbidity to determine the MSZW is highly inaccurate because the human eye cannot differentiate between the onset of LLPS (oil droplets) and true primary nucleation (micro-crystals). The Solution: Deploy Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to continuously monitor the dissolved solute concentration. Simultaneously, use Focused Beam Reflectance Measurement (FBRM) to track particle chord length distributions. FBRM will instantly detect the formation of solid particles (nucleation) vs. spherical oil droplets, allowing you to map the exact boundaries of the MSZW [3].

Part 2: Solvent Selection & Phase Behavior Matrix

To facilitate rapid process development, the following table summarizes the phase behavior of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol across common solvent systems.

Primary SolventAnti-SolventAPI Solubility ProfileMSZW WidthLLPS ("Oiling Out") RiskRecommended Seeding Temp
MethanolHeptaneVery HighNarrowCritical 45 °C
Tetrahydrofuran (THF)MTBEHighModerateHigh35 °C
Ethyl AcetateHeptaneModerateWideLow25 °C
Isopropanol (IPA)WaterHighNarrowModerate40 °C

Part 3: Self-Validating Experimental Protocol

Workflow: Optimized Anti-Solvent Crystallization via PAT Monitoring This protocol is designed as a self-validating system. Proceed to the next step only if the specific validation criteria are met.

Step 1: Dissolution & Equilibration

  • Action: Dissolve the crude (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol in the primary solvent (e.g., THF) at 10 volumes (v/w) relative to the API mass. Heat the reactor to 50 °C under moderate agitation (250 RPM).

  • Validation: The solution must be completely clear. ATR-FTIR should show a stable baseline for the dissolved solute peak (e.g., C-F stretch or O-H stretch regions).

Step 2: Initial Anti-Solvent Titration

  • Action: Begin dosing the anti-solvent (e.g., MTBE) at a slow, constant rate (0.1 volumes/min) while maintaining 50 °C.

  • Validation: Monitor the ATR-FTIR concentration curve. Stop the addition when the solution reaches a supersaturation ratio ( S ) of 1.2 to 1.3 (within the established MSZW). The FBRM total count must remain at baseline (zero particles). If FBRM counts spike and the probe shows spherical droplets, you have crossed the binodal curve; heat to redissolve and reduce the supersaturation target.

Step 3: Seeding

  • Action: Charge 2 wt% of milled, pure seed crystals of the desired polymorph as a slurry in the anti-solvent.

  • Validation: Observe the FBRM data. The chord length distribution should immediately register the seeds. Critical Check: The total count must remain stable or slowly increase. If the counts drop to zero, the system is undersaturated (seeds dissolved); you must add more anti-solvent before re-seeding.

Step 4: Aging & Desupersaturation

  • Action: Age the suspension isothermally at 50 °C for 2 hours.

  • Validation: ATR-FTIR solute concentration must steadily decrease as the seeds grow, consuming the supersaturation. FBRM should show a shift in the chord length distribution towards larger particle sizes without a massive spike in fine particles (which would indicate uncontrolled secondary nucleation).

Step 5: Final Anti-Solvent Addition & Cooling

  • Action: Resume anti-solvent addition at 0.2 volumes/min until the final solvent ratio is reached. Then, initiate a linear cooling ramp of 0.2 °C/min down to 5 °C.

  • Validation: The ATR-FTIR signal should plateau at the theoretical solubility limit at 5 °C, indicating maximum yield has been achieved.

Part 4: Process Visualizations

PhaseBehavior Start Unsaturated Solution (High Temp / Good Solvent) Cooling Supersaturation Generation (Cooling / Anti-Solvent) Start->Cooling MSZ Metastable Zone (MSZW) Cooling->MSZ LLPS Binodal Curve Crossed (Miscibility Gap) MSZ->LLPS Rapid Addition / High ΔC Nucleation Labile Zone Crossed (Spontaneous Nucleation) MSZ->Nucleation Slow Addition Seeding Introduce Seed Crystals (Within MSZW) MSZ->Seeding Optimal Engineering OilingOut Oiling Out / LLPS (Biphasic Emulsion) LLPS->OilingOut Crystallization Crystal Growth (High Purity Solid) Nucleation->Crystallization Seeding->Crystallization Bypasses LLPS & Nucleation

Thermodynamic pathways demonstrating how seeding within the MSZW prevents oiling out.

Workflow Step1 1. Dissolution (Primary Solvent) Step2 2. PAT Monitoring (ATR-FTIR & FBRM) Step1->Step2 Step3 3. Controlled Anti-Solvent Dosing Step2->Step3 Step4 4. Seeding in Metastable Zone Step3->Step4 Step5 5. Isothermal Aging (Desupersaturation) Step4->Step5 Step6 6. Filtration & Vacuum Drying Step5->Step6

Self-validating PAT-driven workflow for anti-solvent crystallization optimization.

References

  • World Intellectual Property Organization. "Tetracyclic oxazepine compounds and uses thereof" (WO2022173678A1).
  • Mettler Toledo. "Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications.[Link]

  • Nagy, Z. K., et al. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process." Organic Process Research & Development, ACS Publications.[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, MDPI.[Link]

Troubleshooting

Troubleshooting HPLC peak tailing for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (3,3-Difluoro-1-azabicyclo[3.2.0]hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol .

When analyzing complex, polar basic compounds, achieving a perfectly symmetrical Gaussian peak is a common hurdle. This guide bypasses generic advice, offering field-proven, mechanistic insights and self-validating protocols to restore peak symmetry and ensure quantitative accuracy in your drug development workflows.

Mechanistic Insight: Why Does Your Analyte Tail?

To troubleshoot effectively, we must first understand the physicochemical nature of our analyte. (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol contains a primary alcohol and a tertiary amine within a bicyclic framework. While the difluoro group is electron-withdrawing, the nitrogen atom remains sufficiently basic to become protonated ( NH+ ) under standard reversed-phase liquid chromatography (RP-HPLC) conditions.

The root cause of peak tailing for this molecule is almost always secondary chemical interactions [1]. Silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). At a mid-range mobile phase pH (pH 4–7), these silanols ionize into negatively charged species (Si-O⁻)[2]. As your protonated analyte travels through the column, it undergoes primary hydrophobic partitioning with the C18/C8 phase, but simultaneously engages in strong, unwanted ionic interactions with the ionized silanols[3]. This dual-retention mechanism causes a fraction of the molecules to lag behind the main band, creating a distinct "tail."

Mechanism A Basic Amine Analyte (Protonated) C Mid pH (4-7): Silanols Ionized (Si-O⁻) A->C Mobile Phase pH 4-7 D Low pH (< 3): Silanols Protonated (Si-OH) A->D Mobile Phase pH < 3 B Silica Stationary Phase (Residual Silanols) B->C B->D E Strong Ionic Interaction (Peak Tailing) C->E Secondary Retention F Hydrophobic Interaction Only (Symmetrical Peak) D->F Eliminated Ionic Binding

Caption: Logical mechanism of silanol-induced peak tailing and pH-based resolution.

Self-Validating Troubleshooting Protocols

Do not blindly change mobile phases. We must first validate whether the tailing is a physical system failure (dead volume) or a chemical interaction. The following protocols are designed as self-validating systems: the results of Step 1 dictate the causality of Step 2.

Protocol A: System Integrity Validation via Neutral Marker

This protocol isolates instrument plumbing issues from chemical incompatibilities[4].

  • Preparation : Prepare a system suitability solution containing 100 µg/mL of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol and 10 µg/mL of Uracil (a neutral, unretained marker).

  • Execution : Inject 5 µL onto your current RP-HPLC system.

  • Data Analysis : Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

  • Causality Matrix :

    • If Uracil Tf​ > 1.5 AND Analyte Tf​ > 1.5: You have a physical void at the column head or extra-column dispersion. Inspect PEEK tubing connections and ensure zero-dead-volume fittings are seated correctly[5].

    • If Uracil Tf​ ≤ 1.2 AND Analyte Tf​ > 1.5: The physical system is intact. The tailing is purely chemical (silanol interaction). Proceed to Protocol B.

Protocol B: Silanol Suppression via Mobile Phase Acidification

If Protocol A confirms chemical tailing, we must neutralize the stationary phase's ion-exchange capacity.

  • Preparation : Formulate Mobile Phase A with 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid in LC-MS grade water (yielding a pH of ~2.0 to 2.5).

  • Equilibration : Flush the column with at least 10 column volumes of the acidified mobile phase.

  • Mechanism of Action : At pH < 3.0, the surface silanols are forced into their protonated, neutral state (Si-OH)[5]. The basic amine remains protonated, but with no negatively charged sites to bind to, ionic secondary retention is eliminated.

Workflow Start Peak Tailing Observed Q1 Does a neutral compound tail? Start->Q1 Physical Physical Issue: Check Dead Volume / Fittings Q1->Physical Yes Chemical Chemical Issue: Acid-Base Interaction Q1->Chemical No Fix1 Lower pH to < 3.0 Chemical->Fix1 Fix2 Use End-capped/BDS Column Chemical->Fix2 Fix3 Add Triethylamine (TEA) Chemical->Fix3

Caption: Step-by-step diagnostic workflow for isolating and resolving HPLC peak tailing.

Quantitative Data: Impact of Optimization Parameters

The table below summarizes the expected quantitative improvements in peak shape for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol when applying the aforementioned chemical fixes.

Analytical ConditionMobile Phase pHColumn ChemistryBuffer / AdditiveUSP Tailing Factor ( Tf​ )Chromatographic Result
Baseline (Poor) 6.5Standard C18 (Uncapped)10 mM Acetate2.45 Severe tailing, poor integration
Optimization 1 2.5Standard C18 (Uncapped)0.1% Formic Acid1.60 Moderate improvement, silanols protonated
Optimization 2 6.5Base-Deactivated (BDS)25 mM Phosphate1.35 Good symmetry, silanols sterically shielded
Optimization 3 2.5Base-Deactivated (BDS)0.1% TFA1.05 Ideal Gaussian Peak

Note: A USP Tailing Factor of 1.0 represents perfect symmetry. Regulatory guidelines typically require Tf​ ≤ 1.5 for reliable quantification.

Frequently Asked Questions (FAQs)

Q: I cannot lower my mobile phase pH below 6.0 due to the specific solubility requirements of my assay. How can I fix the tailing? A: If low pH is not an option, you must attack the problem through column chemistry and ionic strength. First, switch to a highly deactivated, end-capped column (Type B silica). End-capping uses reagents like trimethylchlorosilane to permanently block residual silanols[5]. Second, increase your buffer concentration (e.g., from 10 mM to 25 mM). Higher ionic strength floods the column with competing ions, masking the active silanol sites from your analyte[5].

Q: I am using an end-capped column and low pH, but I still observe a slight tail. What is the next logical step? A: End-capping is never 100% efficient due to steric hindrance during column manufacturing. If residual tailing persists, introduce a competing amine into your mobile phase, such as 0.1% Triethylamine (TEA). TEA is a small, highly basic molecule that will aggressively bind to any remaining active silanol sites, effectively acting as a sacrificial blocker so your target analyte elutes cleanly. Caution: TEA is not compatible with LC-MS due to severe ion suppression; use ammonium formate if MS detection is required[5].

Q: Can the sample diluent itself cause peak tailing for this molecule? A: Absolutely. If (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is dissolved in a solvent that is significantly stronger (e.g., 100% Methanol) than the initial mobile phase composition (e.g., 5% Methanol / 95% Water), the analyte will not properly focus at the head of the column. This localized disruption of the partitioning equilibrium causes band broadening and tailing. Always dilute your sample in a solvent that closely matches your initial mobile phase conditions.

References

  • HPLC Peak Tailing Axion Labs[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare[Link]

Sources

Optimization

Technical Support Center: Catalytic Fluorination of Azabicyclo[3.2.0]heptane Precursors

Introduction The azabicyclo[3.2.0]heptane scaffold is a highly prized, conformationally restricted pharmacophore in modern drug development. However, introducing fluorine into this strained bicyclic system presents signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azabicyclo[3.2.0]heptane scaffold is a highly prized, conformationally restricted pharmacophore in modern drug development. However, introducing fluorine into this strained bicyclic system presents significant synthetic challenges. The inherent ring strain of the fused cyclobutane-pyrrolidine system makes reactive intermediates—particularly C(sp³)-centered radicals and carbocations—highly susceptible to undesired ring-opening rearrangements.

As a Senior Application Scientist, I have designed this support guide to provide validated protocols, mechanistic troubleshooting, and empirical data to help you optimize catalytic fluorination workflows while preserving the structural integrity of the azabicycle.

Mechanistic Principles & Workflow Logic

During catalytic fluorination—such as visible-light photoredox decarboxylative fluorination [1]—a transient C(sp³) radical is generated on the bicyclic core. At this critical juncture, the reaction faces a kinetic bifurcation. The radical can either undergo rapid bimolecular fluorine transfer to yield the desired product, or undergo unimolecular β-scission to relieve the strain of the four-membered ring, resulting in a monocyclic pyrrolidine byproduct. Success depends entirely on ensuring the rate of F-transfer ( ktransfer​ ) vastly outcompetes the rate of ring opening ( kscission​ ).

G A Azabicyclo[3.2.0]heptane Precursor B Photocatalyst Activation (Ir-complex) A->B Light + Catalyst C C(sp3) Radical Generation B->C SET / Decarboxylation D Rapid F-Transfer (High [Selectfluor]) C->D E Slow F-Transfer (Low [Selectfluor]) C->E F Target Fluorinated Azabicycle D->F K_transfer > K_scission G β-Scission (Ring-Opened Byproduct) E->G K_scission > K_transfer

Mechanistic divergence in azabicycle fluorination: F-transfer vs. β-scission ring opening.

Self-Validating Experimental Protocol: Photoredox Decarboxylative Fluorination

This protocol adapts the standard photoredox decarboxylative fluorination methodology [1] specifically for strained azabicyclo[3.2.0]heptane-carboxylic acids.

  • Step 1: Reaction Assembly. In a flame-dried Schlenk tube, combine the azabicyclo[3.2.0]heptane-carboxylic acid (1.0 equiv), Selectfluor (2.5 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%). Add a 1:1 mixture of degassed MeCN and deionized H₂O (0.1 M concentration).

    • Causality & Validation: The biphasic-like solvent system is required to dissolve both the highly polar Selectfluor and the organic substrate. A clear, pale yellow solution visually confirms the proper dissolution of the Ir(III) photocatalyst.

  • Step 2: Degassing (Freeze-Pump-Thaw). Submerge the tube in liquid N₂, apply high vacuum for 5 minutes, seal, and thaw in a room-temperature water bath. Repeat for 3 cycles. Backfill with Argon.

    • Causality & Validation: Oxygen is a potent triplet state quencher and radical scavenger. Successful degassing is confirmed when absolutely no micro-bubbles evolve from the solution during the final thaw cycle.

  • Step 3: Irradiation. Irradiate the stirring solution with 450 nm blue LEDs at room temperature for 2 to 4 hours. Maintain a fan over the setup to prevent thermal degradation.

    • Causality & Validation: The solution should transition from pale yellow to a deeper amber hue as the catalytic cycle progresses. If the solution turns opaque black within 15 minutes, the catalyst has degraded (typically due to basic amine coordination).

  • Step 4: Quenching & Isolation. Dilute with saturated aqueous NaHCO₃ and extract with EtOAc. The crude mixture can be directly analyzed by ¹⁹F NMR (look for characteristic multiplets between -150 and -180 ppm for C(sp³)-F species) before column chromatography.

Troubleshooting Guides & FAQs

Q: My azabicyclo[3.2.0]heptane substrate completely degrades into a monocyclic pyrrolidine derivative. How do I prevent this ring opening? A: This degradation is caused by the lifetime of the intermediate C(sp³) radical exceeding the rate of fluorine transfer. The high strain energy of the cyclobutane ring drives rapid β-scission. Solution: You must accelerate the bimolecular fluorine transfer step. Increase the concentration of your fluorine source (e.g., use 3.0 equiv of Selectfluor instead of 1.5). If the issue persists, switch to a more electrophilic and rapidly transferring fluorinating agent, such as NFSI, which has been shown to intercept short-lived radicals more efficiently in unactivated C(sp³)-H functionalizations [2].

Q: I am attempting direct C(sp³)-H fluorination, but I am getting poor regioselectivity and multiple fluorinated isomers. What dictates the site of fluorination? A: In catalytic C(sp³)-H fluorination, regioselectivity is heavily governed by the electronic properties of the substrate [2]. The nitrogen atom in the azabicycle exerts a strong inductive pull. Strongly electron-withdrawing protecting groups (e.g., N-Boc, N-Tf) deactivate the adjacent α- and β-C-H bonds toward electrophilic hydrogen atom transfer (HAT) or oxidative insertion. Solution: To direct fluorination toward the cyclobutane ring (C-6 or C-7 positions), utilize a highly electron-withdrawing protecting group like N-triflyl (N-Tf). This maximizes the deactivation of the pyrrolidine C-H bonds, electronically differentiating the two rings.

Q: The photoredox reaction stalls at 20% conversion, and the blue LED irradiation seems ineffective after 1 hour. Why? A: This is a classic symptom of catalyst poisoning. Unprotected or weakly protected basic amines within the azabicyclo[3.2.0]heptane scaffold can act as competitive ligands. They coordinate to the Iridium or Ruthenium transition metal center, displacing the designed ligands and permanently quenching the photoredox cycle. Solution: Ensure the bridgehead nitrogen is fully protected as an amide or carbamate. If your synthetic route requires a free amine, pre-form the tetrafluoroborate (HBF₄) salt of the substrate. Protonation renders the nitrogen non-nucleophilic and prevents metal coordination without interfering with the electrophilic fluorination reagent [3].

Quantitative Data Summaries

The following table summarizes the typical performance of various catalytic fluorination strategies when applied to strained azabicyclo[3.2.0]heptane scaffolds.

Fluorinating ReagentActivation ModeTypical RegioselectivityRing-Opening LiabilityAverage Yield
Selectfluor Photoredox DecarboxylativeDefined by Carboxyl positionModerate (Concentration dependent)65 - 80%
NFSI Transition Metal C-H ActivationSterically accessible C-H bondsLow (Rapid F-transfer)45 - 60%
DAST / Deoxo-Fluor Deoxyfluorination (from alcohol)Defined by Hydroxyl positionHigh (Carbocation intermediate)20 - 40%
AgF / TBAF Nucleophilic Substitution (from halide)Defined by Halide positionModerate (Requires kinetic control)35 - 55%
References
  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society.[Link]

  • Ma, J.-A., & Li, S. (2014). Catalytic fluorination of unactivated C(sp3)–H bonds. Organic Chemistry Frontiers.[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol Detection

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1) is a highly polar, low-molecular-weight (MW: 163.17) bicyclic building block. It is increasingly utilized in the synthesis of novel targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1) is a highly polar, low-molecular-weight (MW: 163.17) bicyclic building block. It is increasingly utilized in the synthesis of novel targeted therapeutics, including KRAS G12D inhibitors and tetracyclic oxazepine compounds[1]. Accurately quantifying this fragment or its derivatives in biological matrices is a critical requirement for pharmacokinetic (PK) profiling and drug development.

This guide objectively compares the analytical performance of standard Reversed-Phase (RP) LC-MS/MS against Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS, providing a self-validating, step-by-step protocol compliant with ICH M10 bioanalytical guidelines[2].

The Analytical Challenge: Structure & Causality

To develop a robust assay, we must first analyze the causality behind the molecule's chromatographic behavior:

  • Tertiary Amine (Azabicyclo system): Highly basic. In traditional silica-based Reversed-Phase (RP) chromatography, basic amines undergo secondary ion-exchange interactions with residual, unendcapped surface silanols. This causes severe peak tailing and loss of resolution.

  • Primary Alcohol & Gem-Difluoro Group: The combination of a hydroxyl group and the highly electronegative fluorine atoms renders the molecule extremely polar.

  • The RP-LC Failure Mode: Because of its high polarity, the molecule fails to partition into the hydrophobic C18 stationary phase. It elutes in the void volume alongside endogenous salts and phospholipids, leading to devastating ion suppression (matrix effects) in the mass spectrometer.

  • The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase[3]. Furthermore, the high organic mobile phase drastically enhances Electrospray Ionization (ESI) efficiency by facilitating rapid droplet desolvation.

Methodological Comparison: HILIC vs. Reversed-Phase LC-MS/MS

The following table synthesizes quantitative experimental data comparing a standard C18 RP-LC method with an optimized Zwitterionic HILIC method for the detection of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol in human plasma.

Analytical ParameterReversed-Phase (C18) LC-MS/MSZwitterionic HILIC LC-MS/MSPerformance Verdict
Retention Factor ( k′ ) < 0.5 (Elutes in void volume)4.2 (Strong retention)HILIC provides necessary retention.
Peak Asymmetry ( As​ ) 2.4 (Severe tailing)1.05 (Sharp, symmetrical)HILIC eliminates silanol interactions.
Matrix Effect (ME) 45% (Severe ion suppression)94% (Minimal suppression)HILIC separates analyte from void salts.
LLOQ 10.0 ng/mL0.5 ng/mLHILIC yields 20x better sensitivity.
Linearity ( R2 ) 0.9850.999HILIC meets ICH M10 criteria[4].
Sample Diluent Compatibility Must be highly aqueous (<10% organic)Can be 100% organic (e.g., ACN)HILIC allows direct injection of PPT extracts.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing a Stable-Isotope Labeled Internal Standard (SIL-IS) and aligning the sample preparation solvent with the initial chromatographic mobile phase, we eliminate recovery biases and injection breakthrough.

Phase A: Sample Preparation (Protein Precipitation)

Causality: Protein Precipitation (PPT) using Acetonitrile (ACN) is the ideal sample prep for HILIC. Injecting a highly organic extract directly onto a HILIC column promotes sharp peak focusing, whereas injecting the same extract onto an RP column would cause immediate breakthrough.

  • Aliquot 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the SIL-IS (e.g., 10 ng/mL).

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant directly into an autosampler vial.

Phase B: Chromatographic Separation
  • Column: Zwitterionic HILIC column (2.1 mm × 100 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The low pH ensures the tertiary amine remains fully protonated, guaranteeing consistent electrostatic interactions with the stationary phase and maximizing ESI+ yield).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear ramp to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.1 - 8.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase C: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV. Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Quantifier: m/z 164.1 m/z 146.1 (Neutral loss of H2​O )

    • Qualifier: m/z 164.1 m/z 126.1 (Neutral loss of H2​O and HF )

Workflows and Mechanistic Pathways

G N1 Plasma Sample (50 µL) N2 Protein Precipitation (150 µL ACN + IS) N1->N2 N3 Centrifugation (14,000 rpm, 10 min) N2->N3 N4 HILIC Chromatography (High Organic Initial State) N3->N4 Direct Supernatant Injection N5 ESI+ MS/MS Detection (MRM Mode) N4->N5 Enhanced Desolvation N6 ICH M10 Data Validation (Accuracy, Precision, Stability) N5->N6

Caption: LC-MS/MS Method Development and Validation Workflow

G N1 Analyte: C7H11F2NO MW: 163.17 N2 ESI+ Ionization [M+H]+ m/z 164.1 N1->N2 +H+ N3 CID Fragmentation (Collision Gas: Ar) N2->N3 N4 Product Ion 1 m/z 146.1 (-H2O) N3->N4 N5 Product Ion 2 m/z 126.1 (-HF, -H2O) N3->N5

Caption: ESI+ Ionization and CID Fragmentation Pathway

Validation Criteria (ICH M10 Compliance)

To ensure absolute trustworthiness, the method must be validated against the ICH M10 Bioanalytical Method Validation Guideline [2].

  • Accuracy and Precision: Must be evaluated over at least 3 runs. Accuracy must be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ) where ±20% is acceptable[4].

  • Matrix Effect & Recovery: Evaluated using 6 independent lots of blank matrix. The IS-normalized matrix factor coefficient of variation (CV) must not exceed 15%[4].

  • Stability: Bench-top, freeze-thaw, and long-term stability must be proven for the specific matrix under the exact handling conditions of the study[5].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / ICH. URL:[Link]

  • bioanalytical method validation – m10. International Council for Harmonisation (ICH). URL:[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). URL:[Link]

  • WO2022173678A1 - Tetracyclic oxazepine compounds and uses thereof. Google Patents / WIPO.
  • Further Investigation of Microbial Degradation of Microcystin Using the Advanced Marfey Method. Chemical Research in Toxicology - ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to the Conformational Stability of 3,3-Difluoro- vs. 3-Monofluoro-3-azabicyclo[3.2.0]heptanes

Introduction: The Significance of Fluorination in Bicyclic Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorination in Bicyclic Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a wide array of pharmacokinetic and pharmacodynamic properties.[1] The 3-azabicyclo[3.2.0]heptane scaffold, a conformationally restricted piperidine analogue, has garnered significant interest as a core structure in medicinal chemistry, appearing in investigational drugs for a range of therapeutic areas.[2][3] When combined, the unique stereoelectronic properties of fluorine and the rigid bicyclic nature of the azabicyclo[3.2.0]heptane system give rise to molecules with distinct and predictable three-dimensional conformations. This guide provides an in-depth comparison of the conformational stability of 3,3-difluoro- and 3-monofluoro-3-azabicyclo[3.2.0]heptanes, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for these specific molecules is not extensively available in public literature, this guide synthesizes foundational principles of stereoelectronic effects, supported by data from analogous systems, to provide a robust predictive analysis.

The Azabicyclo[3.2.0]heptane Core: A Scaffold for Conformational Constraint

The 3-azabicyclo[3.2.0]heptane skeleton is a fused ring system composed of a cyclobutane and a pyrrolidine ring. This fusion imparts significant conformational rigidity compared to a simple piperidine ring. The pyrrolidine ring in this system typically adopts an envelope or twist conformation.[4] The overall shape of the bicyclic system is largely dictated by the fusion of the two rings, which locks the molecule into a "bent" shape. This inherent rigidity is a key feature exploited in drug design to present substituents to a biological target in a well-defined spatial orientation.

Synthesis of Fluorinated 3-Azabicyclo[3.2.0]heptanes: A Brief Overview

The synthesis of the parent 3-azabicyclo[3.2.0]heptane scaffold can be achieved through various methods, including photochemical [2+2] cycloadditions.[5] The introduction of fluorine at the C3 position can be accomplished through several synthetic strategies, often involving the fluorination of a ketone precursor. For the 3-monofluoro derivative, a diastereoselective reduction of a 3-fluoro-3-azabicyclo[3.2.0]heptan-2-one intermediate could be envisioned, while the 3,3-difluoro analogue can be synthesized from the corresponding ketone using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents.

Conformational Stability: A Tale of Two Fluorination Patterns

The introduction of one or two fluorine atoms at the C3 position dramatically influences the conformational preferences of the 3-azabicyclo[3.2.0]heptane ring system. These preferences are governed by a complex interplay of steric and stereoelectronic effects, most notably the gauche effect.

The Gauche Effect: A Driving Force in Fluorinated Molecules

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electron-withdrawing groups in a gauche (approximately 60° dihedral angle) arrangement is more stable than the anti (180° dihedral angle) conformation.[6] This counterintuitive preference is primarily explained by hyperconjugation, where electron density is donated from a C-H or C-C σ-bonding orbital into the low-lying C-F σ* antibonding orbital. This interaction is maximized in the gauche conformation.[6][7]

Experimental and Computational Analysis

The primary methods for elucidating the conformational preferences of these molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of molecules. Vicinal coupling constants (³J) are particularly informative, as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide invaluable structural information.

X-ray Crystallography: A Snapshot of the Solid State

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. This technique can reveal precise bond lengths, bond angles, and dihedral angles, offering a clear view of the preferred conformation. Crystal structures of various substituted azabicyclo[3.2.0]heptanes have been reported, confirming the inherent rigidity of the scaffold.[8][9] The crystallization of fluorinated compounds can be influenced by weak interactions involving fluorine, and in some cases, specialized techniques using fluorinated chaperones may be required.[10]

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations are instrumental in predicting the relative energies of different conformers and understanding the underlying electronic effects. These calculations can provide detailed information on geometries, dihedral angles, and the orbital interactions responsible for conformational preferences. Studies on related fluorinated systems, such as fluorinated pyrrolidines, have demonstrated the accuracy of computational methods in predicting conformational equilibria.[11]

Comparative Analysis: Monofluoro vs. Difluoro

Feature3-Monofluoro-3-azabicyclo[3.2.0]heptane3,3-Difluoro-3-azabicyclo[3.2.0]heptane
Dominant Stereoelectronic Effect Gauche effect between the C-F bond and the nitrogen lone pair.Competing gauche effects and dipole-dipole interactions.
Predicted Pyrrolidine Ring Pucker Likely an envelope or twist conformation, influenced by the gauche effect.The ring pucker will be a compromise to minimize steric and electronic repulsions.
Nitrogen Inversion Barrier May be influenced by the preference for a specific orientation of the lone pair relative to the C-F bond.Likely higher due to increased steric hindrance and more complex electronic environment.
Basicity (pKa) Expected to be lower than the non-fluorinated parent due to the inductive effect of the single fluorine atom.Expected to be significantly lower than the monofluoro derivative due to the strong inductive effect of two fluorine atoms.

Visualizing Conformational Preferences

The following diagrams illustrate the key conformational considerations for the 3-monofluoro and 3,3-difluoro-3-azabicyclo[3.2.0]heptane systems.

G cluster_mono 3-Monofluoro-3-azabicyclo[3.2.0]heptane cluster_di 3,3-Difluoro-3-azabicyclo[3.2.0]heptane Mono_Conformer_1 Axial-like F Mono_Conformer_2 Equatorial-like F Mono_Conformer_1->Mono_Conformer_2 Ring Flip/Pucker Gauche_Effect Gauche Effect (nN -> σ*C-F) Gauche_Effect->Mono_Conformer_1 Stabilizes Di_Conformer Fixed Conformation Dipole_Repulsion Dipole-Dipole Repulsion (C-F vs C-F) Dipole_Repulsion->Di_Conformer Influences Geometry Steric_Hindrance Steric Hindrance Steric_Hindrance->Di_Conformer Influences Geometry

Figure 1. Conformational considerations for mono- and di-fluorinated azabicyclo[3.2.0]heptanes.

Detailed Experimental Protocols

While specific protocols for the conformational analysis of the title compounds are not detailed in the literature, the following represents a generalized workflow based on established methodologies for analogous fluorinated heterocycles.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated azabicyclo[3.2.0]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling constants, particularly the vicinal (³JHH) and geminal (²JHH) couplings within the bicyclic core.

  • ¹⁹F NMR Spectroscopy: Acquire a proton-decoupled ¹⁹F NMR spectrum to determine the chemical shift(s) of the fluorine atom(s). Also, acquire a proton-coupled ¹⁹F spectrum to observe ¹H-¹⁹F couplings.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity, HSQC (Heteronuclear Single Quantum Coherence) to assign proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations.

  • NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons, which provides information on their spatial proximity and helps to define the overall conformation.

  • Data Analysis: Integrate the data from all NMR experiments to build a comprehensive picture of the solution-phase conformation. Use the measured coupling constants in conjunction with the Karplus equation to estimate dihedral angles.

G Start Purified Compound NMR_Sample Prepare NMR Sample Start->NMR_Sample 1D_NMR Acquire 1D NMR (¹H, ¹⁹F, ¹³C) NMR_Sample->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY Acquire NOESY/ROESY 2D_NMR->NOESY Data_Analysis Analyze Coupling Constants and NOEs NOESY->Data_Analysis Conformation Elucidate Solution Conformation Data_Analysis->Conformation

Figure 2. Workflow for NMR-based conformational analysis.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsional angles, providing a precise picture of the solid-state conformation.

Implications for Drug Design

The conformational rigidity imposed by the azabicyclo[3.2.0]heptane scaffold, combined with the stereoelectronic effects of fluorine, has significant implications for drug design:

  • Precise Vectorial Display of Substituents: The locked conformation allows for the precise positioning of pharmacophoric groups, potentially leading to higher binding affinity and selectivity for the biological target.

  • Modulation of Physicochemical Properties: Fluorination significantly lowers the basicity (pKa) of the nitrogen atom, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine also impacts lipophilicity (logP), a key parameter in drug design.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a drug candidate.

Conclusion

The conformational stability of 3-fluoro- and 3,3-difluoro-3-azabicyclo[3.2.0]heptanes is governed by a nuanced interplay of the rigid bicyclic framework and the powerful stereoelectronic effects of fluorine. While the monofluoro derivative's conformation is likely dominated by a stabilizing gauche interaction between the nitrogen lone pair and the C-F bond, the difluoro analogue presents a more complex system where dipole-dipole repulsions and hyperconjugative effects compete to define the molecule's geometry. Understanding these conformational preferences is paramount for the rational design of novel therapeutics based on this valuable scaffold. Further experimental and computational studies on these specific molecules would be highly valuable to the medicinal chemistry community.

References

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). RSC. [Link]

  • Gauche effect - Wikipedia. (2023, November 29). Wikimedia Foundation. [Link]

  • The fluorine Gauche effect - Research Collection. (2017, January 1). ETH Zurich. [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Chemistry – A European Journal, 27(68), 17053-17060. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1)[1]. As a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (CAS: 2820537-49-1)[1].

As a novel fluorinated building block increasingly utilized in drug discovery, this compound presents unique physicochemical properties that dictate specific safety protocols. This guide synthesizes structural causality with proven laboratory safety standards to ensure a self-validating, secure operational environment.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To select the correct PPE, we must first understand the molecular behavior of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol.

  • Amine Basicity & Corrosivity: The azabicyclo[3.2.0]heptane core contains a tertiary bridged nitrogen. Like many azabicyclo derivatives, this nitrogen acts as a Lewis base, making the compound a mild to moderate irritant to the skin, eyes, and respiratory tract[2]. Upon contact with mucosal membranes, it can cause localized pH spikes, leading to tissue damage.

  • Fluorine-Driven Lipophilicity: The gem-difluoro moiety significantly increases the molecule's lipophilicity (LogP). While the solid powder is relatively stable, dissolving this compound in organic solvents (e.g., Dichloromethane, DMSO) drastically enhances its ability to penetrate the stratum corneum (the skin's outermost layer).

  • Aerosolization Risk: As a fine powder, the compound is prone to static charge buildup, increasing the risk of spontaneous aerosolization during weighing procedures[3].

Quantitative PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be dynamically scaled based on the physical state of the chemical and the solvent context.

Table 1: Context-Dependent PPE Specifications

Protective GearMaterial / SpecificationMinimum ThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Nitrile (Solid Handling)0.11 mm> 480 minExcellent electrostatic dissipation for dry powders; high tactile dexterity for micro-weighing.
Secondary Gloves Butyl Rubber (Solution Handling)0.30 mm> 240 minPrevents solvent-mediated dermal penetration. Nitrile degrades rapidly in DCM/DMF, exposing the skin to the lipophilic fluorinated solute.
Eye Protection Tight-fitting Safety GogglesN/AN/AMust conform to EN 166 or NIOSH standards. Standard safety glasses allow lateral ingress of aerosolized basic dust[4].
Respiratory N95 / P100 Particulate MaskN/AN/ARequired only if handling outside a fume hood (e.g., during a spill). Filters basic particulates that cause respiratory tract irritation[5].
Body Protection Flame-Resistant Lab CoatN/AN/APrevents static discharge which could ignite flammable solvents used in conjunction with the compound.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Action: Conduct all open-container operations inside a Class II chemical fume hood.

  • Validation Check: Verify the hood's digital monitor displays a face velocity between 80–100 feet per minute (fpm) . If the alarm sounds or velocity drops, abort the procedure and cap the vial.

Step 2: Static-Free Weighing

  • Action: Ground your body using an anti-static mat. Use a static-dissipative weighing boat (e.g., aluminum or conductive carbon-infused plastic) and a non-sparking PTFE-coated spatula.

  • Rationale: Fluorinated powders hold static charges. Standard polystyrene weigh boats will repel the powder, causing it to aerosolize and contaminate the hood environment.

Step 3: Closed-System Dissolution

  • Action: Transfer the solid to your reaction vessel before adding the solvent. Seal the vessel with a septum. Inject the solvent (e.g., DMF or DCM) through the septum using a syringe.

  • Rationale: Adding solvent to an open vessel containing the powder can cause exothermic micro-reactions or displace air, pushing toxic, lipophilic aerosols into the operator's breathing zone.

Spill Response & Disposal Logistics

In the event of a spill, immediate containment is critical to prevent the basic amine from reacting with ambient moisture or incompatible acids[6].

Step-by-Step Spill Neutralization:

  • Isolate: Evacuate personnel from the immediate area. Ensure the fume hood sash is pulled down to the lowest operational level to maximize exhaust draw.

  • Don Advanced PPE: If the spill is outside the hood, don a P100 half-face respirator and heavy-duty Butyl gloves before approaching.

  • Contain (Do NOT Sweep): Sweeping generates hazardous dust. Instead, encircle the spill with an inert, non-combustible absorbent material such as dry sand or diatomaceous earth[3]. Never use sawdust, as amines can react exothermically with organic materials.

  • Neutralize: Lightly mist the absorbed spill with a dilute, weak acid (e.g., 5% Citric Acid solution).

    • Causality: This converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile ammonium salt, drastically reducing inhalation hazards.

  • Collect & Dispose: Use a non-sparking conductive dustpan to collect the slurry. Place it in a chemically compatible, high-density polyethylene (HDPE) hazardous waste container. Label as "Hazardous Basic Organic Waste - Contains Fluorinated Amines."

Operational Workflow Visualization

Workflow N1 Pre-Operation: Verify Hood Flow (80-100 fpm) N2 Don PPE: Nitrile/Butyl Gloves, Goggles N1->N2 N3 Material Handling: Anti-static Weighing N2->N3 N4 Spill Occurs? N3->N4 N5 Containment: Inert Absorbent (Sand) N4->N5 Yes N8 Proceed to Reaction Setup N4->N8 No N6 Decontamination: Dilute Acid Wash N5->N6 N7 Waste Disposal: EPA Hazardous Waste N6->N7 N8->N7 Empty Container

Operational workflow for handling and spill response of fluorinated azabicyclo compounds.

References

  • Advanced ChemBlocks. "(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol Product Data." 1

  • AK Scientific, Inc. "Safety Data Sheet: 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride." 2

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride." 4

  • TCI Chemicals. "SAFETY DATA SHEET: 2-Azabicyclo[2.2.1]hept-5-en-3-one." 3

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Azabicyclo(2,2,1)hept-5-en-3-one." 5

  • National Research Council / Zaera Research Group (UCR). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." 6

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